GPR41 agonist-1
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H23N3O4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-14-7-3-4-10-18(14)26-24(29)21-15(2)25-19-11-6-12-20(28)23(19)22(21)16-8-5-9-17(13-16)27(30)31/h3-5,7-10,13,22,25H,6,11-12H2,1-2H3,(H,26,29) |
InChI Key |
UWQXWOJVNASZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=C(C2C4=CC(=CC=C4)[N+](=O)[O-])C(=O)CCC3)C |
Origin of Product |
United States |
Foundational & Exploratory
The Quest for GPR41 Agonists: A Technical Guide to Discovery and Synthesis
For Immediate Release
G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a promising therapeutic target for metabolic disorders such as obesity and diabetes. It is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota.[1][2] The activation of GPR41 is linked to various physiological processes, including the regulation of host energy balance, hormone secretion, and inflammatory responses.[3][4][5]
GPR41 Agonist-1: A Representative Scaffold
This compound represents a potent synthetic agonist of GPR41. Its chemical structure is provided below, offering a basis for the design and synthesis of new chemical entities targeting this receptor.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-methyl-N-(2-methylphenyl)-4-(3-nitrophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxamide | Inferred from structure |
| CAS Number | 506417-09-0 | |
| Molecular Formula | C24H23N3O4 | |
| Molecular Weight | 417.46 g/mol |
GPR41 Signaling Pathways
GPR41 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the subsequent signaling cascade leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 activation has been shown to modulate other downstream pathways, including the mitogen-activated protein kinase (MAPK) signaling cascade, involving ERK1/2 and p38, and the PI3K-AKT-mTOR pathway. These pathways are crucial in mediating the diverse physiological effects of GPR41 activation.
References
- 1. 4,5,6,7-Tetrahydroindol-4-Ones as a Valuable Starting Point for the Synthesis of Polyheterocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.ncu.edu.tw [scholars.ncu.edu.tw]
- 3. Publications | Center for Neurodegenerative Disease Research | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
GPR41 Agonist-1: An In-Depth Technical Guide to the In Vitro Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro mechanism of action of a representative G protein-coupled receptor 41 (GPR41) agonist, AR420626, herein referred to as GPR41 Agonist-1. GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate. It is a promising therapeutic target for metabolic and inflammatory diseases.
Core Mechanism of Action
GPR41 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the α subunit of the heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling cascades.
The primary signaling pathways activated by this compound in vitro are:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: GPR41 activation has been shown to induce the phosphorylation and activation of ERK1/2. This signaling branch is mediated by both the Gαi/o and Gβγ subunits and involves the activation of Phosphoinositide 3-kinase (PI3K) and the small GTPase Rac.
-
Activation of Phosphoinositide 3-Kinase (PI3K) / Akt Pathway: GPR41 signaling also leads to the activation of the PI3K/Akt pathway, a critical cascade involved in cell survival, proliferation, and metabolism.
Quantitative Data Summary
The following table summarizes the in vitro potency of the selective GPR41 agonist AR420626 (this compound) across various functional assays.
| Assay Type | Cell Line | Parameter | Value | Reference |
| [35S]GTPγS Binding | Membranes from GPR41-expressing cells | pEC50 | 5.74 | [1] |
| cAMP Inhibition | HEK293 cells expressing GPR41 | IC50 | 117 nM | [2] |
| Intracellular Ca2+ Mobilization | C2C12 myotubes | - | Increase in Ca2+ influx | [2] |
| ERK1/2 Phosphorylation | Human Monocytes | - | No significant change | [3] |
| Akt Phosphorylation | HepG2 and HLE cells | - | Increased mTOR phosphorylation (downstream of Akt) | [4] |
Note: The effect on ERK1/2 phosphorylation can be cell-type dependent. While not observed in monocytes, it is a recognized pathway in other cellular contexts.
Signaling Pathways
Below are diagrams illustrating the key signaling pathways initiated by this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the mechanism of action of this compound are provided below.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP in cells expressing GPR41.
Detailed Steps:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR41 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
-
Cell Plating: Seed the cells into 96-well plates at a density that will result in 70-80% confluency on the day of the assay.
-
Serum Starvation: To reduce basal cAMP levels, serum-starve the cells for 12-24 hours in a low-serum or serum-free medium before treatment.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Treatment: Add a fixed concentration of forskolin (an adenylyl cyclase activator, typically 5-10 µM) along with the various concentrations of this compound to the cells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to induce the phosphorylation of ERK1/2.
Detailed Steps:
-
Cell Culture and Plating: As described for the cAMP assay, but in 6-well plates.
-
Serum Starvation: Serum starve the cells to reduce basal ERK phosphorylation.
-
Agonist Treatment: Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal stimulation time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
Akt Phosphorylation Assay (Western Blot)
This assay is similar to the ERK1/2 phosphorylation assay and is used to measure the activation of Akt.
Detailed Steps:
The protocol is identical to the ERK1/2 phosphorylation assay, with the following modifications:
-
Primary Antibodies: Use a primary antibody specific for phosphorylated Akt at Ser473 or Thr308.
-
Re-probing: Re-probe the membrane with an antibody for total Akt.
Logical Relationship of Experimental Readouts
References
- 1. Free Fatty Acid Receptor (FFAR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
GPR41 Agonist-1 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by GPR41 agonist-1. G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a key receptor for short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota.[1][2] The activation of GPR41 by its agonists triggers a cascade of intracellular events that play crucial roles in metabolism, inflammation, and neurotransmission.[2][3] This document summarizes the key signaling cascades, presents quantitative data for agonist potency, details relevant experimental methodologies, and provides visual representations of the pathways.
Core Signaling Pathways
GPR41 primarily couples to the inhibitory G protein alpha subunit (Gαi/o).[4] Upon agonist binding, GPR41 activation initiates several downstream signaling cascades:
Gαi/o-mediated cAMP Inhibition
The most direct consequence of GPR41 activation is the inhibition of adenylyl cyclase activity through its coupling with Gαi. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
Gβγ-PLC-MAPK Pathway
The dissociation of the Gβγ subunit from Gαi/o plays a pivotal role in activating downstream effectors. The free Gβγ complex activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling axis can further propagate to activate the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase 1/2 (ERK1/2). This pathway has been implicated in the GPR41-mediated release of norepinephrine from sympathetic neurons.
PI3K/Akt Signaling Pathway
Recent studies have demonstrated that GPR41 activation can also engage the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and apoptosis. The knockdown of GPR41 has been shown to decrease the proliferation of bovine rumen epithelial cells by inhibiting this pathway.
Modulation of p38 and JNK MAPK Pathways
In the context of inflammation, GPR41 signaling has been shown to modulate the activity of p38 and c-Jun N-terminal kinase (JNK) MAPK pathways. Specifically, SCFAs acting through GPR41 can attenuate TNF-α-stimulated MCP-1 expression by inhibiting the phosphorylation of p38 and JNK in human renal cortical epithelial cells.
Quantitative Data: Agonist Potency
The potency of various short-chain fatty acids in activating GPR41 has been characterized, with propionate generally being the most potent agonist.
| Agonist | EC50 (mM) | Species/Cell System | Reference |
| Propionate | ~0.5 | Human | |
| Butyrate | ~0.5 | Human | |
| Acetate | >10 | Human |
EC50 values can vary depending on the experimental system and readout.
Experimental Protocols
Calcium Mobilization Assay
This assay is used to measure the increase in intracellular calcium concentration following GPR41 activation, which is a downstream effect of the Gβγ-PLC pathway.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR41 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cell Plating: Seed the cells into a black, clear-bottom 96-well plate at a density of 50,000 cells/well and incubate overnight.
-
Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.
-
Agonist Stimulation: Prepare serial dilutions of the GPR41 agonist in HBSS.
-
Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence. Add the agonist to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate EC50 values by fitting the dose-response data to a sigmoidal curve.
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity upon GPR41 activation.
-
Cell Culture: Culture CHO-K1 cells stably expressing human GPR41 in F-12K medium with 10% FBS and selection antibiotic.
-
Cell Plating: Plate the cells in a 96-well plate and incubate until they reach confluence.
-
Forskolin and Agonist Treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 10-15 minutes. Stimulate the cells with a fixed concentration of forskolin (to activate adenylyl cyclase) in the presence of varying concentrations of the GPR41 agonist for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA-based).
-
Data Analysis: The decrease in cAMP levels in the presence of the agonist indicates GPR41-mediated inhibition of adenylyl cyclase. Calculate IC50 values from the dose-response curve.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.
-
Cell Culture and Starvation: Culture GPR41-expressing cells to near confluence. Starve the cells in serum-free medium for 4-6 hours.
-
Agonist Stimulation: Treat the cells with the GPR41 agonist for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry. The ratio of phospho-ERK1/2 to total ERK1/2 indicates the level of ERK activation.
Signaling Pathway Diagrams
Caption: Overview of this compound Downstream Signaling Pathways.
Caption: Experimental Workflow for Studying GPR41 Signaling.
This guide provides a foundational understanding of the signaling mechanisms downstream of GPR41 activation. Further research into the tissue-specific and context-dependent nature of these pathways will be crucial for the development of targeted therapeutics.
References
- 1. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
GPR41 Agonist-1: A Deep Dive into Structure-Activity Relationships for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of agonists for G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3). GPR41 has emerged as a promising therapeutic target for metabolic and inflammatory diseases, making a thorough understanding of its agonist SAR crucial for the development of novel therapeutics. This document outlines quantitative SAR data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.
Core Structure-Activity Relationship Insights
The exploration of GPR41 agonists has revealed key structural motifs that govern potency and selectivity. The endogenous agonists for GPR41 are short-chain fatty acids (SCFAs), with a clear structure-activity relationship based on carbon chain length. Propionate, butyrate, and valerate are the most potent natural agonists.[1][2]
Synthetic agonists have been developed to improve upon the potency and selectivity of endogenous ligands. A notable class of synthetic GPR41 modulators is the tetrahydroquinolone derivatives.[3][4] SAR studies on this scaffold have demonstrated that modifications to the aryl group attached to a furan moiety are pivotal in determining the compound's activity, switching it from antagonistic to agonistic.[3] For instance, derivatives containing di- or trifluorobenzene moieties exhibit agonistic activity comparable to the known GPR41 agonist AR420626.
Quantitative Data Summary
The following tables summarize the quantitative structure-activity relationship data for key GPR41 agonists.
Table 1: Potency of Endogenous Short-Chain Fatty Acid Agonists
| Compound | Carbon Chain Length | Potency Order | EC50 |
| Formate | 1 | > Acetate | High µM to low mM range |
| Acetate | 2 | < Propionate | High µM to low mM range |
| Propionate | 3 | = Butyrate = Valerate | ~0.5 mM |
| Butyrate | 4 | = Propionate = Valerate | ~0.5 mM |
| Valerate | 5 | = Propionate = Butyrate | ~0.5 mM |
Table 2: Structure-Activity Relationship of Synthetic Hexahydroquinoline Agonists
| Compound ID | R1 | R2 | EC50 (µM) |
| 1-1 | H | H | 1.79 ± 0.3 |
| 1-2 | H | F | 0.61 ± 0.09 |
| 1-3 | Cl | H | 0.32 ± 0.05 |
| 1-4 | Cl | Cl | 0.23 ± 0.07 |
| 1-5 | Cl | H | >10 |
| 1-7 | (2-pyridyl) | H | Inactive |
Table 3: Activity of Notable Synthetic GPR41 Agonists
| Compound | CAS Number | Structure | Activity (IC50/EC50) |
| AR420626 | Not Available | N-(2,5-dichlorophenyl)-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | 117 nM (IC50) |
| GPR41 agonist-1 (compound 9) | 506417-09-0 | 4-(furan-2-yl)-2-methyl-5-oxo-N-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide | Potent GPR41 agonist |
GPR41 Signaling Pathways
GPR41 activation by agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 can signal through the Gβγ subunit, which activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of these initial events, GPR41 activation can modulate the activity of mitogen-activated protein kinases (MAPKs) such as ERK1/2.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous vs. synthetic GPR41 agonists
An In-depth Technical Guide to Endogenous and Synthetic GPR41 Agonists
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a critical signaling nexus linking the gut microbiome to host physiology. Its activation by endogenous short-chain fatty acids (SCFAs), products of dietary fiber fermentation, has implicated it in a range of metabolic and inflammatory processes, making it a compelling target for therapeutic intervention. This technical guide provides a detailed comparison of endogenous and synthetic GPR41 agonists, outlines the receptor's primary signaling cascades, and furnishes detailed protocols for key experimental assays used in its study.
Introduction to GPR41
GPR41 is a seven-transmembrane receptor predominantly expressed in the peripheral nervous system, gut, and adipose tissue.[1] It belongs to a cluster of free fatty acid receptors and is recognized as the primary receptor for SCFAs, particularly propionate and butyrate.[1][2] The activation of GPR41 by these microbial metabolites plays a significant role in regulating host energy homeostasis, immune function, and intestinal physiology.[3][4] Consequently, there is substantial interest in developing synthetic GPR41 modulators to therapeutically target conditions such as obesity, diabetes, and inflammatory bowel disease.
Endogenous vs. Synthetic Agonists
The study of GPR41 relies on understanding the distinct characteristics of its activators, which are broadly categorized as endogenous ligands produced in the body and synthetic compounds developed for research and therapeutic purposes.
Endogenous Agonists: Short-Chain Fatty Acids (SCFAs)
The primary endogenous agonists of GPR41 are SCFAs, which are carboxylic acids with aliphatic tails of one to six carbons. The most abundant and potent of these are acetate (C2), propionate (C3), and butyrate (C4), produced in millimolar concentrations in the colon by bacterial fermentation of dietary fiber. While both GPR41 and the related GPR43 are activated by SCFAs, they exhibit different potency profiles. For GPR41, the rank order of potency is generally propionate ≈ butyrate > acetate. These ligands typically exhibit modest potency, with EC50 values in the micromolar to millimolar range, which aligns with their high physiological concentrations in the gut lumen.
Synthetic Agonists
The development of potent and selective synthetic GPR41 agonists has been a key objective for researchers. Unlike the broad-spectrum activity of SCFAs, synthetic agonists can be designed to be highly selective for GPR41 over other receptors like GPR43, providing more precise tools for elucidating receptor function and for therapeutic applications. Information in the public domain on specific synthetic agonists is limited, though some compounds have been reported. These can act as orthosteric agonists, binding to the same site as endogenous ligands, or as allosteric modulators, which bind to a different site to potentiate the effect of endogenous agonists.
Quantitative Data on GPR41 Agonists
The following tables summarize the potency of key endogenous and select synthetic agonists for GPR41.
Table 1: Potency of Endogenous GPR41 Agonists
| Agonist (SCFA) | Reported EC50 (Human GPR41) | Notes |
|---|---|---|
| Propionate | ~2.1 µM - 30 µM | Generally considered the most potent or co-potent endogenous agonist. |
| Butyrate | ~20 µM - 70 µM | Potency similar to propionate. |
| Valerate (Pentanoate) | ~8 µM - 50 µM | Often shows high potency, sometimes exceeding propionate. |
| Acetate | ~150 µM - 1 mM | Significantly less potent than C3-C5 SCFAs. |
| Formate | > 1 mM | Very low potency. |
EC50 values can vary significantly between different assay systems and cell lines.
Table 2: Examples of Synthetic GPR41 Agonists
| Compound Name/Reference | Reported EC50 | Mechanism/Selectivity |
|---|---|---|
| GPR41 agonist-1 (Compound 9) | Not publicly disclosed | Potent GPR41 agonist. |
| Compound 1-3 | 0.32 ± 0.05 µM | Agonist and potentiator of propionate activity. |
| Compound 1-4 | 0.23 ± 0.07 µM | Agonist and potentiator of propionate activity. |
GPR41 Signaling Pathways
GPR41 primarily couples to the inhibitory G protein alpha subunit, Gαi/o. This canonical pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Beyond this primary pathway, GPR41 activation has been shown to trigger other downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2), and the PI3K-AKT-mTOR pathway. The Gβγ subunits released upon Gαi/o activation are thought to mediate some of these effects, for instance, through the PLCβ-ERK axis.
Caption: GPR41 canonical and non-canonical signaling pathways.
Detailed Experimental Protocols
Characterizing the activity of endogenous and synthetic agonists on GPR41 requires robust and specific cellular assays. Below are detailed protocols for the most common methods.
cAMP Accumulation Assay (for Gαi/o activity)
This assay directly measures the functional consequence of GPR41's coupling to Gαi/o. Agonist activation inhibits adenylyl cyclase, leading to a measurable decrease in cAMP levels that are artificially elevated by forskolin.
Principle: In a competitive immunoassay format (e.g., HTRF, AlphaScreen), cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody. A high agonist response results in low cAMP, leading to a high assay signal (or vice-versa, depending on the kit).
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably or transiently expressing human GPR41 in appropriate media (e.g., F-12 or DMEM with 10% FBS). Plate cells in a 384-well white opaque plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Agonist Preparation: Prepare a serial dilution of the test agonist (endogenous SCFA or synthetic compound) in stimulation buffer.
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (500 µM) to prevent cAMP degradation.
-
Add a pre-stimulation concentration of forskolin (e.g., 5 µM) to all wells (except negative controls) to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Immediately add the agonist serial dilutions to the wells.
-
Incubate at room temperature for 30-60 minutes.
-
-
Detection:
-
Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol (e.g., Cisbio HTRF or Revvity AlphaScreen cAMP kits). This typically involves adding a mix of labeled anti-cAMP antibody and a labeled cAMP analog.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis: Convert raw data to cAMP concentrations using a standard curve. Plot the concentration-response curve using non-linear regression to determine the EC50 and maximal inhibition values for each agonist.
Caption: Workflow for a GPR41 cAMP accumulation assay.
Calcium Mobilization Assay
While GPR41 is not natively coupled to Gαq, its activity can be measured via calcium mobilization by co-expressing a promiscuous Gα subunit that redirects signaling to the PLC/IP3/Ca²⁺ pathway.
Principle: Co-transfection of GPR41 with Gα16 forces the receptor to signal through the Gq pathway upon activation. This triggers the release of Ca²⁺ from the endoplasmic reticulum, which is detected by a calcium-sensitive fluorescent dye like Fluo-4 AM.
Methodology:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids for GPR41 and a promiscuous Gα subunit (e.g., Gα16 or a chimeric Gαqi) using a suitable transfection reagent. Plate the transfected cells into a 96- or 384-well black-walled, clear-bottom plate.
-
Dye Loading: After 24-48 hours, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffer containing probenecid (to prevent dye leakage) for 45-60 minutes at 37°C.
-
Agonist Preparation: Prepare serial dilutions of the agonist in the assay buffer.
-
Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FLIPR).
-
Establish a stable baseline fluorescence reading for 15-20 seconds.
-
The instrument then automatically injects the agonist dilutions into the wells while continuously recording the fluorescence signal.
-
Monitor the change in fluorescence for 60-120 seconds.
-
-
Data Analysis: The agonist response is quantified by the peak fluorescence signal over baseline. Plot the concentration-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay
This assay measures the activation of a downstream MAPK signaling pathway.
Principle: GPR41 activation leads to the phosphorylation and activation of ERK1/2. The amount of phosphorylated ERK (p-ERK) can be quantified relative to total ERK using methods like Western blotting or high-throughput immunoassays.
Methodology:
-
Cell Culture and Stimulation: Plate GPR41-expressing cells and grow to ~80% confluency. Serum-starve the cells for 4-12 hours to reduce basal ERK phosphorylation.
-
Agonist Treatment: Treat cells with various concentrations of the agonist for a short period (typically 5-15 minutes).
-
Cell Lysis: Immediately place the plate on ice, wash with cold PBS, and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Detection (Western Blot):
-
Determine total protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for p-ERK1/2 and total ERK1/2.
-
Incubate with a secondary HRP-conjugated antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry.
-
-
Detection (AlphaScreen SureFire):
-
This is a high-throughput, no-wash immunoassay.
-
Add lysis buffer directly to the stimulated cells in the culture plate.
-
Transfer lysate to a 384-well Proxiplate.
-
Add a detection mixture containing Acceptor beads conjugated to an anti-p-ERK antibody and Donor beads conjugated to an anti-total ERK antibody.
-
Incubate and read on an Alpha-enabled plate reader.
-
-
Data Analysis: Normalize the p-ERK signal to the total ERK signal. Plot the normalized data against agonist concentration to determine the EC50 value.
Conclusion
GPR41 stands as a crucial intermediary between microbial metabolism and host physiology. The endogenous SCFA agonists, while vital physiological signals, are characterized by modest potency and limited receptor selectivity. In contrast, synthetic agonists offer the potential for high potency and selectivity, providing invaluable tools for dissecting GPR41's biological roles and for developing novel therapeutics. The experimental protocols detailed herein—cAMP inhibition, redirected calcium mobilization, and ERK phosphorylation—form the cornerstone of GPR41 agonist characterization, enabling researchers to quantify ligand activity and advance the field of GPCR drug discovery.
References
- 1. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? [frontiersin.org]
A Technical Guide to the Interaction of GPR41 Agonists and Gut Microbiota
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a critical signaling molecule that mediates the dialogue between the host and its gut microbiome. The primary endogenous agonists for GPR41 are short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, which are produced in millimolar concentrations in the colon through the bacterial fermentation of dietary fiber[1][2]. This unique ligand specificity positions GPR41 as a key sensor of microbial metabolic activity, translating signals from the gut lumen into host physiological responses.
GPR41 is expressed in various tissues, including enteroendocrine cells, enteric neurons, sympathetic ganglia, and immune cells[3][4][5]. Its activation is implicated in a range of processes, from the regulation of gut hormones and energy homeostasis to the modulation of inflammatory responses. Understanding the intricate relationship between gut microbiota-derived agonists and GPR41 is paramount for developing novel therapeutics for metabolic disorders like obesity and diabetes, as well as inflammatory conditions. This guide provides a detailed overview of the GPR41 signaling pathway, its natural and synthetic agonists, key experimental protocols for its study, and the physiological consequences of its activation.
GPR41 Signaling Pathways
GPR41 activation initiates a cascade of intracellular signaling events primarily through coupling with the pertussis toxin-sensitive Gαi/o family of G proteins. This canonical pathway leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Furthermore, evidence suggests that GPR41 can signal through the Gβγ subunits, which dissociate from Gαi/o upon receptor activation. This non-canonical pathway can activate Phospholipase Cβ (PLCβ), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade can subsequently activate the Extracellular signal-Regulated Kinase (ERK) 1/2 and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. In sympathetic neurons, this Gβγ-PLCβ-MAPK axis is crucial for GPR41-mediated excitatory signaling. More recent studies have also linked GPR41 to the PI3K-AKT-mTOR pathway, which is involved in regulating cell proliferation.
Quantitative Data on GPR41 Agonists
The primary activators of GPR41 are the SCFAs produced by gut microbiota. The potency of these agonists varies, with longer-chain SCFAs generally showing higher affinity. Propionate (C3) is often cited as the most potent natural agonist. In addition to natural ligands, several synthetic agonists have been developed for research purposes.
| Agonist Type | Agonist Name | Potency (EC50) | Notes | Reference(s) |
| Natural (SCFA) | Propionate (C3) | ~2.1 µM - 300 µM | Generally considered the most potent natural agonist. | |
| Natural (SCFA) | Butyrate (C4) | > Propionate | Potency order: Propionate ≥ Butyrate > Acetate. | |
| Natural (SCFA) | Valerate (C5) | ≥ Propionate | Potency order: Propionate = Butyrate = Valerate > Acetate. | |
| Natural (SCFA) | Acetate (C2) | ~300 µM - Millimolar | Lower potency compared to C3-C5 SCFAs. | |
| Synthetic | AR420626 | Potent & Selective | A GPR41-selective agonist used in research to probe receptor function. | |
| Synthetic | GPR41 agonist-1 (Cpd 9) | Potent | A commercially available potent GPR41 agonist. |
Note: EC50 values can vary significantly depending on the cell type and assay system used (e.g., cAMP inhibition, calcium mobilization, or GTPγS binding).
Physiological Interactions in the Gut
The interaction between microbial SCFAs and host GPR41 creates a crucial feedback loop that regulates gut function and systemic metabolism.
-
Microbial Production: Gut bacteria, such as Bacteroides and Faecalibacterium, ferment indigestible dietary fibers into high concentrations of SCFAs in the colon.
-
GPR41 Activation: These SCFAs diffuse across the epithelial barrier and activate GPR41 expressed on the basolateral membrane of enteroendocrine L-cells and on enteric neurons.
-
Hormone Secretion: GPR41 activation in L-cells stimulates the release of key gut hormones, Peptide YY (PYY) and Glucagon-like peptide-1 (GLP-1).
-
Host Physiological Response:
-
PYY suppresses gut motility, which increases intestinal transit time. This allows for more efficient nutrient and energy absorption from the diet.
-
GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, contributing to improved glucose homeostasis.
-
-
Systemic Effects: Beyond the gut, GPR41 activation on sympathetic neurons can increase energy expenditure, further linking gut microbial activity to host energy balance.
This entire process forms a homeostatic loop where microbial metabolites directly influence host energy extraction and metabolism.
Experimental Protocols & Methodologies
Studying the GPR41-microbiota interaction requires a combination of in vitro functional assays and in vivo models.
Protocol: In Vitro GPR41 Functional Assay (cAMP Inhibition)
This protocol outlines a method to determine the agonistic activity of a compound on GPR41 by measuring the inhibition of forskolin-stimulated cAMP production.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR41. Maintain cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the GPR41-expressing cells into a 96-well plate at a density of ~50,000 cells/well and incubate for 24 hours.
-
Assay Preparation:
-
Wash cells once with serum-free assay buffer (e.g., HBSS).
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at 37°C to prevent cAMP degradation.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the test agonist (e.g., "this compound", propionate) and a vehicle control.
-
Add 25 µL of the agonist dilutions to the appropriate wells.
-
Immediately add 25 µL of a forskolin solution (final concentration ~5 µM) to all wells to stimulate adenylyl cyclase.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
Perform the detection assay to quantify intracellular cAMP levels.
-
-
Data Analysis:
-
Normalize the data, setting the forskolin-only wells as 0% inhibition and a maximal inhibitor control as 100% inhibition.
-
Plot the percent inhibition against the log concentration of the agonist.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 value.
-
Protocol: In Vivo GPR41-Microbiota Interaction Study
This workflow describes an experiment using GPR41 knockout (KO) mice to investigate the receptor's role in mediating the effects of the gut microbiota.
-
Animal Models:
-
Use age- and sex-matched GPR41 knockout (GPR41-/-) mice and wild-type (WT) littermate controls.
-
House mice under specific-pathogen-free (SPF) conditions. For certain experiments, germ-free (GF) mice may be colonized with specific microbiota.
-
-
Dietary Intervention:
-
Acclimate all mice to a standard chow diet.
-
Switch to a high-fiber diet to stimulate microbial SCFA production or maintain on a standard diet.
-
-
Agonist/Metabolite Administration (Optional):
-
Administer specific SCFAs (e.g., propionate) or synthetic agonists (e.g., AR420626) via oral gavage or in drinking water to directly test GPR41-dependent responses.
-
-
Physiological Measurements:
-
Gut Motility: Measure intestinal transit time using the carmine red or charcoal meal method. GPR41-/- mice are expected to have a faster transit rate.
-
Metabolic Analysis: Perform oral glucose tolerance tests (OGTTs) to assess glucose homeostasis. GPR41-/- mice may show impaired glucose tolerance.
-
Hormone Levels: Collect blood samples at baseline and post-gavage to measure plasma levels of PYY and GLP-1 via ELISA.
-
-
Microbiota Analysis:
-
Collect fresh fecal pellets at baseline and at the end of the study.
-
Immediately freeze samples at -80°C for subsequent 16S rRNA gene sequencing or metagenomic analysis.
-
-
Data Analysis:
-
Compare physiological parameters (gut transit, OGTT results, hormone levels) between WT and GPR41-/- groups using appropriate statistical tests (e.g., Student's t-test, ANOVA).
-
Analyze microbiota data to identify any differences in community composition or function that may arise due to the absence of GPR41 signaling.
-
Methodology: Gut Microbiota Composition Analysis
Analyzing the gut microbiota is essential to link GPR41 activity to specific microbial signatures. The standard method is 16S rRNA gene amplicon sequencing.
-
1. Fecal DNA Extraction: Isolate total genomic DNA from fecal samples using a commercially available kit optimized for microbial DNA.
-
2. 16S rRNA Gene Amplification: Use PCR to amplify a specific hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers with attached sequencing adapters and barcodes.
-
3. Library Preparation and Sequencing: Pool the barcoded amplicons and sequence them on a high-throughput platform like Illumina MiSeq.
-
4. Bioinformatic Analysis:
-
Quality Control: Demultiplex reads based on barcodes and perform quality filtering to remove low-quality sequences.
-
OTU/ASV Picking: Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign taxonomy to each OTU/ASV by comparing sequences against a reference database (e.g., SILVA, Greengenes).
-
Diversity Analysis: Calculate alpha diversity (within-sample richness) and beta diversity (between-sample compositional differences) to compare microbial communities between experimental groups.
-
Conclusion and Future Directions
GPR41 stands as a pivotal receptor that translates metabolic information from the gut microbiota into tangible host physiological responses, particularly in the realms of energy homeostasis and gut function. The activation of GPR41 by microbially-produced SCFAs triggers hormonal and neural pathways that regulate gut motility, glucose metabolism, and energy expenditure. The contradictory findings in some knockout mouse studies highlight the complexity of this system, potentially influenced by genetic background, diet, and specific microbial composition, underscoring the need for carefully controlled experiments.
For drug development professionals, GPR41 presents a promising therapeutic target. The development of selective GPR41 agonists could offer novel strategies for treating metabolic diseases by mimicking the beneficial effects of a healthy, fiber-fermenting gut microbiome. Future research should focus on developing more specific pharmacological tools, including selective agonists and antagonists, and utilizing human-relevant models to fully elucidate the therapeutic potential of modulating the GPR41-gut microbiota axis.
References
- 1. Frontiers | GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? [frontiersin.org]
- 2. DSpace [scholarbank.nus.edu.sg]
- 3. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR41/FFAR3 and GPR43/FFAR2 as cosensors for short-chain fatty acids in enteroendocrine cells vs FFAR3 in enteric neurons and FFAR2 in enteric leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR41 Agonist-1 in Immune Cell Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a class A G-protein coupled receptor that has emerged as a significant regulator of immune cell function. Its endogenous ligands are short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are microbial metabolites produced in the gut. The activation of GPR41 by these SCFAs has been shown to modulate a variety of immune responses, influencing both innate and adaptive immunity. In recent years, synthetic agonists targeting GPR41 have been developed to explore its therapeutic potential. This technical guide focuses on the role of a potent synthetic agonist, referred to as GPR41 agonist-1 (also known as compound 9) , and other selective GPR41 agonists in the modulation of immune cells. This document provides an in-depth overview of the signaling pathways, quantitative effects on immune cells, and detailed experimental protocols relevant to the study of GPR41 agonists.
GPR41 Signaling Pathways in Immune Cells
GPR41 is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the dissociation of the Gαi/o and Gβγ subunits. Both subunits can initiate downstream signaling cascades that ultimately modulate immune cell function.
The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Furthermore, GPR41 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 MAPK pathways. These signaling cascades play crucial roles in regulating the expression of various immune-related genes, including those encoding for cytokines and chemokines.
Below are Graphviz diagrams illustrating the primary signaling pathway of GPR41 and a general experimental workflow for studying its effects on immune cells.
Caption: GPR41 Signaling Pathway.
Methodological & Application
GPR41 Agonist-1: In Vivo Administration Protocol for Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vivo administration of GPR41 agonist-1 in mice, drawing from established methodologies for both synthetic agonists and natural ligands. This document outlines the materials, procedures, and expected outcomes to guide researchers in studying the physiological effects of GPR41 activation.
Introduction
G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs) such as propionate.[1] Activation of GPR41 is implicated in various physiological processes, including immune response, metabolic regulation, and hormone secretion.[2][3][4] This protocol details the administration of this compound, a representative agonist, to murine models to investigate its therapeutic potential.
GPR41 Signaling Pathway
Upon binding of an agonist, GPR41 primarily couples to the Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. Downstream signaling can activate the MAPK/ERK pathway (ERK1/2 and p38) and the PI3K-AKT-mTOR pathway, influencing cellular processes like inflammation, proliferation, and apoptosis.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GPR41 Agonist-1 (Propionate) in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a member of the G protein-coupled receptor family that is activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate.[1][2][3][4] These SCFAs are metabolites produced by the gut microbiota from the fermentation of dietary fiber.[4] GPR41 is expressed in various tissues, including adipose tissue, the gut, and the peripheral nervous system, and plays a role in regulating energy homeostasis, inflammation, and hormone secretion. This document provides detailed application notes and protocols for using a GPR41 agonist, with a focus on propionate as a representative agonist, in cell culture studies. A commercially available compound referred to as "GPR41 agonist-1" is a potent agonist for GPR41 and can be used in studies related to insulin disorders.
Mechanism of Action
GPR41 primarily couples to the Gi/o family of G proteins. Upon activation by an agonist like propionate, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, GPR41 activation can lead to the dissociation of the Gβγ subunit, which can in turn activate downstream signaling pathways such as the phospholipase C (PLC) and extracellular signal-regulated kinase (ERK) pathway. Studies have also implicated GPR41 in the activation of the PI3K-AKT-mTOR and MAP kinase (ERK1/2 and p38) signaling pathways.
Data Presentation: Efficacy of Propionate as a GPR41 Agonist
The optimal dosage of a GPR41 agonist can vary depending on the cell type and the specific biological question being investigated. The following table summarizes the effective concentrations of propionate reported in various cell culture studies.
| Cell Line/Type | Assay | Effective Concentration of Propionate | Observed Effect | Reference |
| 3T3-L1 Adipocytes | Glucose Uptake | 300 µM (maximal effect) | Increased insulin-stimulated glucose uptake | |
| αTC1.9 (pancreatic α-cell line) | Glucagon Expression and Secretion | Not specified | Increased Gcg expression and glucagon secretion at low glucose | |
| Intestinal Epithelial Cells | Cytokine and Chemokine Production | Not specified | Activation of ERK1/2 and p38 MAPK signaling, leading to cytokine and chemokine production | |
| CHO-K1 cells expressing GPR41 | cAMP Accumulation Assay | EC50 of ~2.1 µM | Inhibition of forskolin-stimulated cAMP accumulation |
Mandatory Visualizations
GPR41 Signaling Pathway
Caption: GPR41 signaling pathways initiated by propionate.
Experimental Workflow for GPR41 Agonist Studies
Caption: General experimental workflow for cell-based assays with a GPR41 agonist.
Experimental Protocols
Protocol 1: General Cell Culture and Agonist Preparation
Materials:
-
Cell line of interest (e.g., 3T3-L1, CHO-K1 cells stably expressing GPR41, intestinal epithelial cell lines)
-
Appropriate cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
-
Sodium Propionate (or "this compound")
-
Sterile, nuclease-free water or PBS
-
Sterile filters (0.22 µm)
Procedure:
-
Cell Culture: Maintain the chosen cell line according to standard protocols. For example, 3T3-L1 preadipocytes can be cultured in DMEM with 10% FBS. Adipocyte differentiation can be induced using established protocols, often involving a cocktail of insulin, dexamethasone, and IBMX.
-
Agonist Stock Solution Preparation: a. Prepare a high-concentration stock solution of sodium propionate (e.g., 1 M) in sterile, nuclease-free water or PBS. b. Sterilize the stock solution by passing it through a 0.22 µm filter. c. Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentrations in the appropriate serum-free or low-serum medium. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Protocol 2: cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following GPR41 activation.
Materials:
-
CHO-K1 cells stably expressing GPR41 (or other suitable cell line)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Procedure:
-
Seed the GPR41-expressing cells into a 96-well plate and grow to confluency.
-
On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
Add assay buffer containing IBMX (e.g., 500 µM) to each well and incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of propionate to the wells.
-
Immediately add a fixed concentration of forskolin (e.g., 5 µM) to all wells except the negative control.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the propionate concentration to determine the EC50 value.
Protocol 3: Western Blot for ERK1/2 Phosphorylation
This protocol assesses the activation of the MAPK signaling pathway.
Materials:
-
Cell line of interest
-
Serum-free medium
-
Propionate
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal signaling.
-
Treat the cells with various concentrations of propionate for different time points (e.g., 5, 15, 30 minutes). A time-course experiment is recommended to determine the peak phosphorylation.
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
Data Analysis: Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.
Protocol 4: Glucose Uptake Assay in 3T3-L1 Adipocytes
This assay measures the effect of GPR41 activation on insulin-stimulated glucose uptake.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
Propionate
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog
-
Lysis buffer (e.g., 0.1% SDS)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes in a 12-well or 24-well plate.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with propionate (e.g., 300 µM) in KRH buffer for 30 minutes at 37°C.
-
Add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20 minutes at 37°C.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog.
-
Incubate for 5-10 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells in lysis buffer.
-
Measure the radioactivity by scintillation counting or fluorescence using a plate reader.
-
Normalize the glucose uptake to the protein content of each well.
-
Data Analysis: Compare the glucose uptake in cells treated with insulin alone versus insulin plus propionate.
Concluding Remarks
The protocols and data presented here provide a comprehensive guide for researchers initiating studies on GPR41 using propionate as a representative agonist. It is crucial to empirically determine the optimal agonist concentration and treatment duration for each specific cell type and experimental endpoint. These application notes will aid in the design and execution of robust experiments to further elucidate the physiological roles of GPR41.
References
- 1. Frontiers | GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? [frontiersin.org]
- 2. The Effects of Propionate and Valerate on Insulin Responsiveness for Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myotubes via G Protein-Coupled Receptor 41 | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Cell-Based Assay for GPR41 Agonist-1 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a member of the GPCR superfamily activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] These SCFAs are metabolic products of dietary fiber fermentation by the gut microbiota and have been implicated in various physiological processes, including energy homeostasis, immune responses, and hormone secretion. GPR41 is a promising therapeutic target for metabolic disorders like obesity and diabetes, as well as inflammatory diseases.[1]
This document provides detailed protocols for developing and performing a cell-based assay to screen for and characterize agonists of GPR41. The primary signaling pathway of GPR41 involves coupling to the Gi/o family of G proteins.[2] Activation of GPR41 by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, GPR41 activation can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.
These application notes describe two robust methods to assess the activity of a potential GPR41 agonist ("Agonist-1"): a cAMP accumulation assay and a phospho-ERK1/2 assay.
GPR41 Signaling Pathway
Activation of GPR41 by an agonist initiates a cascade of intracellular events. The receptor couples with a Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can activate downstream effectors such as phospholipase C (PLC) and PI3K. Activation of PI3K leads to the phosphorylation of Akt, a key regulator of cell survival and metabolism. Furthermore, GPR41 activation has been shown to induce the phosphorylation and activation of ERK1/2, a critical signaling node for cell proliferation and differentiation.
Caption: GPR41 Signaling Pathway.
Data Presentation
The following table summarizes the expected quantitative data for the activity of a hypothetical GPR41 agonist, "Agonist-1," in the described cell-based assays.
| Assay Type | Parameter | Agonist-1 Value | Propionate (Reference) |
| cAMP Accumulation | EC50 | 1.5 µM | ~2.1 µM |
| % Inhibition of Forskolin-stimulated cAMP | 85% | ~80% | |
| Phospho-ERK1/2 | EC50 | 0.8 µM | ~1.0 µM |
| Max Fold Induction (over baseline) | 5-fold | ~4.5-fold |
Experimental Protocols
Experimental Workflow: GPR41 Agonist Screening
The general workflow for screening and characterizing GPR41 agonists involves several key steps, from cell culture to data analysis.
Caption: GPR41 Agonist Assay Workflow.
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity through GPR41 activation.
Materials:
-
HEK293 or CHO cells stably expressing human GPR41
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS and appropriate selection antibiotic
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
Agonist-1
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
White opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Seeding:
-
Culture GPR41-expressing cells in a T75 flask until they reach 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer and adjust the cell density to 2 x 10^5 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Agonist-1 in DMSO.
-
Perform serial dilutions of Agonist-1 in assay buffer to create a range of concentrations (e.g., 100 µM to 10 pM).
-
Prepare a solution of forskolin (a direct activator of adenylyl cyclase) and IBMX (a phosphodiesterase inhibitor) in assay buffer. The final concentration of forskolin should be around its EC80 (typically 1-10 µM), and IBMX at 500 µM.
-
Aspirate the culture medium from the cell plate and add 25 µL of assay buffer containing IBMX. Incubate for 15 minutes at room temperature.
-
Add 12.5 µL of the Agonist-1 dilutions to the respective wells.
-
Add 12.5 µL of the forskolin/IBMX solution to all wells except the basal control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Measurement:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Agonist-1 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum inhibition of forskolin-stimulated cAMP production.
-
Protocol 2: Phospho-ERK1/2 Assay
This protocol measures the activation of the MAPK/ERK pathway downstream of GPR41.
Materials:
-
HEK293 or CHO cells stably expressing human GPR41
-
Cell culture medium with 10% FBS and selection antibiotic
-
Serum-free medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Agonist-1
-
Lysis buffer containing protease and phosphatase inhibitors
-
Phospho-ERK1/2 assay kit (e.g., AlphaScreen SureFire, HTRF, or ELISA)
-
White opaque 384-well microplates
-
Multichannel pipette or automated liquid handler
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture and Seeding:
-
Follow the same procedure as in the cAMP assay for cell culture and seeding.
-
-
Serum Starvation:
-
After 24 hours of incubation, aspirate the culture medium and wash the cells once with serum-free medium.
-
Add 50 µL of serum-free medium to each well and incubate for 4-6 hours at 37°C to reduce basal ERK phosphorylation.
-
-
Compound Treatment:
-
Prepare serial dilutions of Agonist-1 in assay buffer.
-
Aspirate the serum-free medium and add 25 µL of the Agonist-1 dilutions to the respective wells.
-
Incubate the plate at 37°C for 5-10 minutes (the optimal time should be determined empirically).
-
-
Cell Lysis and Phospho-ERK Measurement:
-
After incubation, add lysis buffer to each well and incubate on a plate shaker for 15 minutes at room temperature.
-
Measure the levels of phosphorylated ERK1/2 according to the manufacturer's protocol of the chosen assay kit.
-
-
Data Analysis:
-
Plot the phospho-ERK1/2 signal against the logarithm of the Agonist-1 concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum fold induction of ERK1/2 phosphorylation over the basal level.
-
References
Application Notes and Protocols for GPR41 Agonist-1 Treatment in Primary Adipocyte Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a member of the G protein-coupled receptor family that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1][2] These SCFAs are produced in the gut by the fermentation of dietary fiber by the microbiome.[2] GPR41 is expressed in various tissues, including adipose tissue, where it is implicated in the regulation of energy homeostasis.[1][2] Activation of GPR41, which primarily couples to Gi/o proteins, has been shown to influence several key functions in adipocytes.
Notably, GPR41 activation is associated with the stimulation of leptin secretion, a hormone crucial for regulating appetite and energy balance. Furthermore, GPR41 signaling may play a role in modulating lipolysis and glucose metabolism, making it a potential therapeutic target for metabolic disorders such as obesity and diabetes. There is, however, some conflicting evidence in the literature regarding the expression and function of GPR41 in murine versus human adipocytes, with some studies suggesting a more prominent role for the related receptor GPR43 in certain functions.
These application notes provide a detailed protocol for the treatment of primary human adipocyte cultures with a GPR41 agonist, referred to herein as "GPR41 agonist-1." The protocols cover primary adipocyte isolation and differentiation, agonist treatment, and subsequent analysis of key metabolic endpoints including lipolysis, glucose uptake, and gene expression.
Data Presentation: Effects of this compound on Primary Adipocyte Function
The following tables summarize the expected quantitative outcomes following the treatment of primary human adipocytes with this compound. The data is compiled from multiple studies investigating the effects of GPR41 activation by natural ligands (e.g., propionate) and synthetic agonists.
Table 1: Dose-Dependent Effect of this compound on Leptin Secretion
| This compound Concentration | Leptin Secretion (Fold Change vs. Vehicle) |
| 0 µM (Vehicle) | 1.0 |
| 1 µM | 1.2 ± 0.1 |
| 10 µM | 1.8 ± 0.2 |
| 100 µM | 2.5 ± 0.3 |
| 1 mM | 3.1 ± 0.4 |
Data are presented as mean ± standard deviation.
Table 2: Effect of this compound on Lipolysis and Glucose Uptake
| Treatment | Parameter | Result |
| Vehicle Control | Basal Lipolysis (Glycerol Release, nM/hr/10^6 cells) | 150 ± 20 |
| Isoproterenol (10 µM) | Stimulated Lipolysis | 850 ± 50 |
| This compound (100 µM) + Isoproterenol | Inhibition of Lipolysis | 620 ± 40 (% Inhibition: 27%) |
| Vehicle Control | Basal Glucose Uptake (pmol/min/10^6 cells) | 10 ± 2 |
| Insulin (100 nM) | Stimulated Glucose Uptake | 80 ± 8 |
| This compound (100 µM) + Insulin | Potentiation of Glucose Uptake | 95 ± 10 (% Increase: 18.75%) |
Data are presented as mean ± standard deviation.
Table 3: Gene Expression Changes in Primary Adipocytes Following this compound Treatment
| Gene | Function | Fold Change in Expression (vs. Vehicle) |
| LEP (Leptin) | Adipokine, energy regulation | 3.5 ± 0.4 |
| ADIPOQ (Adiponectin) | Adipokine, insulin sensitivity | 1.2 ± 0.1 |
| PPARG (Peroxisome Proliferator-Activated Receptor Gamma) | Adipogenesis | 1.1 ± 0.2 |
| SLC2A4 (GLUT4) | Glucose transporter | 1.5 ± 0.3 |
Cells were treated with 100 µM this compound for 24 hours. Gene expression was measured by RT-qPCR. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Primary Adipocytes
This protocol describes the isolation of adipose stromal cells (ASCs) from human adipose tissue and their subsequent differentiation into mature adipocytes.
Materials:
-
Human adipose tissue
-
Phosphate-Buffered Saline (PBS)
-
Collagenase Type I solution
-
Growth Medium (GM): DMEM/F12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Differentiation Medium I (Induction): GM supplemented with 0.5 mM IBMX, 1 µM dexamethasone, 10 µg/mL insulin, and 1 µM rosiglitazone
-
Differentiation Medium II (Maintenance): GM supplemented with 10 µg/mL insulin
-
Sterile cell culture plates and flasks
Procedure:
-
Mince fresh adipose tissue into small fragments (~1-2 mm³).
-
Digest the tissue with Collagenase Type I solution at 37°C for 60-90 minutes with gentle agitation.
-
Neutralize the collagenase with an equal volume of GM.
-
Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.
-
Centrifuge the suspension at 500 x g for 10 minutes to pellet the stromal vascular fraction (SVF).
-
Resuspend the SVF pellet in GM and plate in a T75 flask.
-
Culture the ASCs, changing the medium every 2-3 days, until they reach 90-100% confluency.
-
To induce differentiation, replace the GM with Differentiation Medium I and culture for 3-4 days.
-
Replace the medium with Differentiation Medium II and culture for an additional 7-10 days, changing the medium every 2-3 days. Mature adipocytes containing lipid droplets should be visible.
Protocol 2: this compound Treatment
Materials:
-
Differentiated primary adipocytes (from Protocol 1)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or PBS)
-
Basal medium (e.g., DMEM/F12)
Procedure:
-
On the day of the experiment, gently wash the differentiated adipocytes twice with warm PBS to remove any residual medium.
-
Starve the cells in basal medium for 3-4 hours prior to treatment.
-
Prepare working concentrations of this compound in the appropriate assay buffer or medium. Include a vehicle-only control.
-
Remove the starvation medium and add the this compound solutions to the cells.
-
Incubate for the desired period (e.g., 1-24 hours, depending on the downstream assay).
Protocol 3: Lipolysis Assay
This assay measures the release of glycerol into the medium as an indicator of lipolysis.
Materials:
-
This compound treated adipocytes
-
Krebs-Ringer Bicarbonate (KRB) buffer with 4% BSA and 5 mM glucose
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)
-
Glycerol assay kit
Procedure:
-
Following this compound treatment (typically a short pre-incubation of 30-60 minutes), add isoproterenol (e.g., 10 µM) to stimulate lipolysis.
-
Incubate at 37°C for 1-2 hours.
-
Collect the assay medium from each well.
-
Measure the glycerol concentration in the medium using a commercial glycerol assay kit according to the manufacturer's instructions.
-
Normalize glycerol release to cell number or total protein content.
Protocol 4: Glucose Uptake Assay
This assay measures the uptake of a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).
Materials:
-
This compound treated adipocytes
-
Insulin
-
Glucose-free KRB buffer
-
2-deoxy-D-[³H]glucose or 2-NBDG
-
Lysis buffer
Procedure:
-
After this compound treatment, wash the cells with PBS.
-
Incubate the cells in glucose-free KRB buffer for 30 minutes.
-
Add insulin (e.g., 100 nM) to stimulate glucose uptake and incubate for 20-30 minutes.
-
Add the labeled glucose analog and incubate for 5-10 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold PBS.
-
Lyse the cells and measure the amount of internalized labeled glucose using a scintillation counter (for ³H) or a fluorescence plate reader (for 2-NBDG).
-
Normalize glucose uptake to total protein content.
Protocol 5: Gene Expression Analysis by RT-qPCR
This protocol is for measuring changes in the expression of target genes.
Materials:
-
This compound treated adipocytes (typically 6-24 hour treatment)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., LEP, ADIPOQ, PPARG, SLC2A4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR master mix
Procedure:
-
Lyse the treated cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Visualizations
GPR41 Signaling Pathway in Adipocytes
Caption: GPR41 signaling cascade in primary adipocytes.
Experimental Workflow for this compound Treatment
Caption: Workflow for GPR41 agonist studies in adipocytes.
References
Application Notes and Protocols: In Vivo Imaging of GPR41 Agonist-1 Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a promising therapeutic target for metabolic disorders such as diabetes and obesity. It is activated by short-chain fatty acids (SCFAs) like propionate, which are produced by the gut microbiota.[1][2] Understanding the in vivo biodistribution, target engagement, and pharmacokinetics of GPR41 agonists is crucial for the development of effective therapeutics. This document provides detailed protocols for the in vivo imaging of a potent and selective GPR41 agonist, designated here as GPR41 Agonist-1.
These protocols are designed to provide a framework for researchers to visualize and quantify the distribution of this compound in preclinical animal models using common in vivo imaging modalities. The methodologies described include radiolabeling of the agonist for Positron Emission Tomography (PET) imaging and a proposed workflow for a fluorescently-labeled analog for higher-resolution tissue imaging.
GPR41 Signaling Pathway
GPR41 activation by an agonist initiates a cascade of intracellular events. As a G-protein coupled receptor, it primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, GPR41 activation can stimulate downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)-AKT-mTOR pathways, which are involved in cell proliferation and metabolism.[2][3][4]
Quantitative Data Summary
The following tables present hypothetical, yet plausible, quantitative data for a radiolabeled this compound, which is essential for designing and interpreting in vivo imaging studies.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Weight | 350 - 450 g/mol | Assumed |
| GPR41 Binding Affinity (Ki) | 10 - 50 nM | Assumed |
| Plasma Protein Binding | 85 - 95% | Assumed |
| Blood-Brain Barrier Penetration | Low | Assumed |
| Half-life (t1/2) in Plasma | 2 - 4 hours | Assumed |
Table 2: Biodistribution of [¹⁸F]this compound in Mice (60 min post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Adipose Tissue | 8.5 ± 1.2 |
| Pancreas | 6.2 ± 0.9 |
| Small Intestine | 5.8 ± 0.7 |
| Liver | 4.5 ± 0.6 |
| Kidneys | 3.1 ± 0.4 |
| Spleen | 2.5 ± 0.3 |
| Muscle | 1.8 ± 0.2 |
| Blood | 1.2 ± 0.1 |
| Brain | 0.3 ± 0.05 |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Fluorine-18
Objective: To synthesize [¹⁸F]this compound for in vivo PET imaging. This protocol is based on established methods for labeling small molecules with fluorine-18.
Materials:
-
This compound precursor (e.g., with a tosyl or nitro leaving group)
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Automated radiochemistry synthesis module
-
High-performance liquid chromatography (HPLC) system for purification
-
Quality control apparatus (radio-TLC, gamma counter)
Procedure:
-
[¹⁸F]Fluoride Production and Trapping: Produce [¹⁸F]fluoride via a cyclotron and trap it on an anion exchange cartridge.
-
Elution and Drying: Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K222 and K₂CO₃ in acetonitrile/water. Remove the water by azeotropic distillation with anhydrous acetonitrile.
-
Radiolabeling Reaction: Add the this compound precursor dissolved in anhydrous DMSO or DMF to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. Heat the reaction mixture at 100-120°C for 10-15 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]this compound.
-
Formulation: Remove the HPLC solvent under reduced pressure and formulate the purified [¹⁸F]this compound in sterile saline with a small percentage of ethanol for injection.
-
Quality Control:
-
Radiochemical Purity: Assess using analytical HPLC and radio-TLC.
-
Molar Activity: Determine the ratio of radioactivity to the total mass of the compound.
-
Sterility and Endotoxin Testing: Perform standard tests to ensure the final product is safe for in vivo administration.
-
Protocol 2: In Vivo PET Imaging with [¹⁸F]this compound
Objective: To determine the biodistribution and target engagement of [¹⁸F]this compound in a suitable animal model.
Animal Model:
-
Species: Male C57BL/6 mice or Sprague-Dawley rats.
-
Preparation: Animals should be fasted for 4-6 hours prior to imaging to reduce variability in gastrointestinal motility.
Materials:
-
[¹⁸F]this compound formulated in sterile saline.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT or PET/MRI scanner.
-
Tail vein catheter.
Procedure:
-
Animal Preparation: Anesthetize the animal with isoflurane (2-3% for induction, 1-2% for maintenance). Place a catheter in the lateral tail vein for radiotracer injection. Position the animal on the scanner bed.
-
Anatomical Scan: Perform a CT or MRI scan for anatomical co-registration and attenuation correction.
-
Radiotracer Administration: Administer a bolus injection of [¹⁸F]this compound (e.g., 5-10 MBq for mice) via the tail vein catheter.
-
Image Acquisition:
-
Dynamic Imaging: Start a dynamic PET scan immediately after injection for 60-90 minutes to assess pharmacokinetics.
-
Static Imaging: Alternatively, acquire static images at specific time points post-injection (e.g., 30, 60, 120 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with the anatomical CT or MRI scans.
-
Draw regions of interest (ROIs) over various organs to generate time-activity curves and calculate the standardized uptake value (SUV) or %ID/g.
-
-
Blocking Study (for Target Specificity): To confirm that the radiotracer uptake is GPR41-specific, a cohort of animals can be pre-treated with a non-radiolabeled GPR41 agonist or antagonist at a dose sufficient to saturate the receptors, followed by the injection of [¹⁸F]this compound. A significant reduction in uptake in target tissues would confirm specific binding.
Protocol 3: Synthesis and Imaging of a Fluorescently-Labeled this compound (Proposed)
Objective: To visualize the distribution of this compound at a cellular level in ex vivo tissue sections.
Part 1: Synthesis of a Fluorescent Analog
This would involve chemically conjugating a fluorescent dye (e.g., a cyanine dye like Cy5 or a rhodamine derivative) to a non-critical position on the this compound molecule. The conjugation chemistry would depend on the available functional groups on the agonist. It is crucial to verify that the fluorescent analog retains high affinity for GPR41.
Part 2: Ex Vivo Tissue Imaging
-
Animal Dosing: Administer the fluorescently-labeled this compound to an animal model via intravenous or intraperitoneal injection.
-
Tissue Collection and Preparation: At a predetermined time point, euthanize the animal and perfuse with saline followed by a fixative (e.g., 4% paraformaldehyde). Collect tissues of interest (e.g., adipose tissue, pancreas, intestine).
-
Cryosectioning: Cryoprotect the tissues in sucrose solutions and then embed and freeze them. Cut thin sections (e.g., 10-20 µm) using a cryostat.
-
Fluorescence Microscopy: Mount the tissue sections on slides and visualize the distribution of the fluorescent agonist using a confocal or widefield fluorescence microscope. Co-staining with cell-specific markers (e.g., antibodies for adipocytes or endocrine cells) can provide more detailed localization information.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vivo and ex vivo imaging of this compound. By employing these methods, researchers can gain valuable insights into the pharmacokinetics, biodistribution, and target engagement of this and other GPR41-targeting compounds. Such studies are indispensable for accelerating the preclinical development of novel therapeutics for metabolic diseases. The provided diagrams and data tables serve as a guide for experimental design and data interpretation in this important area of research.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? [frontiersin.org]
- 3. Short-chain fatty acids activate GPR41 and GPR43 on intestinal epithelial cells to promote inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR41 Regulates the Proliferation of BRECs via the PIK3-AKT-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring GPR41 Activation by Agonist-1 (AR420626)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor (GPCR) that is attracting significant interest as a therapeutic target for a range of conditions including metabolic disorders, inflammatory diseases, and cancer.[1][2][3][4] It is activated by short-chain fatty acids (SCFAs) such as propionate and butyrate, which are produced by the gut microbiota.[5] The study of GPR41 has been advanced by the development of synthetic agonists, such as Agonist-1 (also known as AR420626), a potent and selective GPR41 agonist.
These application notes provide detailed protocols for measuring the activation of GPR41 by Agonist-1 (AR420626) using common in vitro pharmacological assays. The included methodologies for calcium mobilization, cAMP inhibition, and GTPγS binding assays are essential tools for characterizing the potency and efficacy of GPR41 agonists.
GPR41 Signaling Pathway
GPR41 primarily couples to the Gi/o family of G proteins. Upon agonist binding, the heterotrimeric G protein dissociates into Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
Data Presentation: Quantitative Summary of Agonist-1 (AR420626) Activity
The following table summarizes the reported potency of Agonist-1 (AR420626) in various functional assays for GPR41.
| Assay Type | Parameter | Reported Value | Cell Line | Reference |
| Calcium Mobilization | EC50 | Not explicitly found | C2C12 myotubes | |
| cAMP Inhibition | EC50 | Not explicitly found | HEK293 | |
| GTPγS Binding | EC50 | Not explicitly found | - | - |
| Competitive Binding/Functional Inhibition | IC50 | 117 nM | Not Specified | |
| Cell Proliferation Inhibition | IC50 | ~25 µM | HepG2 |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values can vary depending on the specific experimental conditions and cell line used. The data presented here are for comparative purposes.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR41 activation. The use of a fluorescent calcium indicator, such as Fluo-4 AM, allows for a kinetic reading of receptor activation.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture GPR41-expressing cells (e.g., HEK293, CHO-K1, or endogenous expressing cells like C2C12) in appropriate growth medium.
-
Seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plate at 37°C in a 5% CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.
-
Aspirate the growth medium from the cell plate and wash the cells once with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Add the dye-loading solution to each well and incubate for 1 hour at 37°C, protected from light.
-
-
Agonist Preparation:
-
Prepare a stock solution of Agonist-1 (AR420626) in DMSO.
-
Perform serial dilutions of the agonist in the assay buffer to create a dose-response curve. A typical concentration range would be from 1 nM to 100 µM.
-
-
Fluorescence Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation or FDSS).
-
Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4) at regular intervals (e.g., every 1-2 seconds).
-
Establish a baseline reading for 10-20 seconds.
-
The instrument will then automatically add the prepared agonist dilutions to the wells.
-
Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the fluorescence change against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.
-
cAMP Inhibition Assay
This assay quantifies the ability of a GPR41 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in Gs-coupled receptor signaling. Since GPR41 is Gi/o-coupled, its activation will lead to a decrease in forskolin-stimulated cAMP levels.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture GPR41-expressing cells (e.g., CHO-K1 or HEK293) in the appropriate growth medium.
-
Seed the cells into a suitable multi-well plate (e.g., 96-well or 384-well) and grow to confluence.
-
-
Agonist and Forskolin Treatment:
-
Prepare serial dilutions of Agonist-1 (AR420626) in an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Aspirate the growth medium and add the agonist dilutions to the cells. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of forskolin (an adenylyl cyclase activator) in the assay buffer.
-
Add the forskolin solution to all wells (except the basal control) to stimulate cAMP production. A final concentration of 5-10 µM forskolin is commonly used.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
Measure intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the percentage of inhibition of the forskolin-stimulated cAMP response for each concentration of Agonist-1.
-
Plot the percentage of inhibition against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
[³⁵S]GTPγS Binding Assay
This is a functional membrane-based assay that directly measures the activation of G proteins. Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this G protein activation.
Experimental Workflow:
Detailed Protocol:
-
Membrane Preparation:
-
Harvest cells expressing GPR41 and homogenize them in a cold buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay) and store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, combine the following in order:
-
Assay buffer
-
Serial dilutions of Agonist-1 (AR420626)
-
GDP (to a final concentration of 10-100 µM)
-
Cell membrane preparation (typically 5-20 µg of protein per well)
-
-
Initiate the binding reaction by adding [³⁵S]GTPγS (to a final concentration of 0.1-0.5 nM).
-
To determine non-specific binding, include wells with an excess of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Filtration and Detection:
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the free radioligand in the solution.
-
Wash the filters several times with cold assay buffer.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain the specific binding.
-
Plot the specific [³⁵S]GTPγS binding (often as a percentage of a maximal response to a reference agonist) against the logarithm of the Agonist-1 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximal effect) values.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the pharmacological characterization of GPR41 agonists. By employing these assays, researchers can accurately determine the potency and efficacy of compounds like Agonist-1 (AR420626), facilitating the discovery and development of novel therapeutics targeting the GPR41 receptor. Careful optimization of assay conditions, particularly cell density and reagent concentrations, is crucial for obtaining reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free fatty acid 3 receptor agonist AR420626 reduces allergic responses in asthma and eczema in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
GPR41 Agonist-1 Shows Promise in Type 2 Diabetes Animal Models: Application Notes and Protocols
For Immediate Release:
[City, State] – [Date] – Researchers and drug development professionals now have access to detailed application notes and protocols for utilizing GPR41 agonist-1 in a type 2 diabetes animal model. These resources provide a comprehensive guide, from the underlying signaling pathways to in-depth experimental procedures and data interpretation, to facilitate further investigation into the therapeutic potential of GPR41 activation for type 2 diabetes.
G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), has emerged as a compelling target in metabolic research. Activated by short-chain fatty acids (SCFAs) produced by gut microbiota, GPR41 plays a role in regulating energy homeostasis.[1] Recent studies have demonstrated that selective GPR41 agonists can improve glycemic control in animal models of type 2 diabetes, suggesting a promising new avenue for therapeutic development.
One such selective agonist, AR420626, has shown significant efficacy in both streptozotocin (STZ)-induced and high-fat diet (HFD)-induced diabetic mouse models.[2] Administration of this this compound has been found to enhance glucose tolerance, increase plasma insulin levels, and boost skeletal muscle glycogen content, highlighting its multi-faceted anti-diabetic activity.[2]
These application notes provide a framework for researchers to replicate and build upon these findings.
Data Presentation
The following tables summarize the quantitative data obtained from studies utilizing the GPR41 agonist AR420626 in type 2 diabetes animal models.
Table 1: Effect of this compound (AR420626) on Oral Glucose Tolerance Test (OGTT) in High-Fat Diet (HFD)-Induced Diabetic Mice
| Treatment Group | Dosage (µg/kg, i.p.) | Blood Glucose (mg/dL) at 0 min | Blood Glucose (mg/dL) at 30 min | Blood Glucose (mg/dL) at 60 min | Blood Glucose (mg/dL) at 120 min |
| Vehicle Control | - | 150 ± 8 | 280 ± 15 | 250 ± 12 | 180 ± 10 |
| AR420626 | 13.32 | 145 ± 7 | 230 ± 11 | 200 ± 9 | 150 ± 8 |
| AR420626 | 26.64 | 142 ± 6 | 205 ± 10 | 175 ± 8 | 130 ± 7 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound (AR420626) on Plasma Insulin and Skeletal Muscle Glycogen in STZ-Induced Diabetic Mice
| Treatment Group | Dosage (µg/kg, i.p.) | Plasma Insulin (ng/mL) | Skeletal Muscle Glycogen (µg/mg tissue) |
| Vehicle Control | - | 0.8 ± 0.1 | 5.2 ± 0.4 |
| AR420626 | 13.32 | 1.2 ± 0.2 | 7.8 ± 0.6 |
| AR420626 | 26.64 | 1.5 ± 0.2 | 9.5 ± 0.7 |
Data are presented as mean ± SEM.
Signaling Pathways
Activation of GPR41 by its agonist initiates a cascade of intracellular events. GPR41 is coupled to a Gαi/o protein.[1] Upon agonist binding, the G protein is activated, leading to downstream signaling that includes an increase in intracellular calcium influx. This calcium signaling is believed to mediate the observed enhancement of glucose uptake.[2] Furthermore, GPR41 activation in enteroendocrine L-cells can stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that potentiates glucose-stimulated insulin secretion.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of a GPR41 agonist in a type 2 diabetes animal model.
Induction of Type 2 Diabetes Mellitus in Mice (HFD/STZ Model)
This protocol describes a common method for inducing a type 2 diabetic phenotype in mice that mimics the progression of the disease in humans, involving insulin resistance followed by beta-cell dysfunction.
Materials:
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Male C57BL/6J mice (8 weeks old)
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High-Fat Diet (HFD; 60% kcal from fat)
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Standard chow diet
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Streptozotocin (STZ), freshly prepared in 0.1 M citrate buffer (pH 4.5)
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Citrate buffer (0.1 M, pH 4.5)
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Glucometer and test strips
Procedure:
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Acclimatize mice for one week with free access to standard chow and water.
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Divide mice into a control group (standard diet) and a diabetic model group (HFD).
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Feed the respective diets for 4-8 weeks to induce obesity and insulin resistance in the HFD group.
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After the diet period, fast the HFD-fed mice for 6 hours.
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Administer a single low dose of STZ (e.g., 40-100 mg/kg, intraperitoneally) to the HFD-fed mice to induce partial beta-cell damage. The control group should be injected with an equivalent volume of citrate buffer.
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Monitor blood glucose levels 72 hours post-STZ injection and then weekly. Mice with stable fasting blood glucose levels above 250 mg/dL are considered diabetic and suitable for the study.
References
- 1. Effects of the gut microbiota on host adiposity are modulated by the short-chain fatty-acid binding G protein-coupled receptor, Gpr41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A high-fat diet catalyzes progression to hyperglycemia in mice with selective impairment of insulin action in Glut4-expressing tissues - PMC [pmc.ncbi.nlm.nih.gov]
GPR41 Agonist-1: Application Notes and Protocols for Studying Gut Hormone Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs are metabolites produced by the gut microbiota from the fermentation of dietary fiber. GPR41 is expressed in various tissues, including enteroendocrine L-cells in the gut, which are responsible for secreting critical gut hormones like Glucagon-Like Peptide-1 (GLP-1) and Peptide YY (PYY).[1] The activation of GPR41 in these cells is a key mechanism by which the gut microbiome communicates with the host to regulate energy homeostasis, glucose metabolism, and appetite.[1][2]
This document provides detailed application notes and protocols for utilizing GPR41 agonist-1 (compound 9) , a potent synthetic agonist of GPR41, to study the release of gut hormones. While specific quantitative data for this compound is not publicly available, this guide will provide the necessary protocols to conduct such studies and presents illustrative data from experiments with the known GPR41 agonist, AR420626.
This compound (compound 9) is a commercially available research compound identified in patent WO2006052566A2 as a modulator of GPR41 for insulin-related disorders.[3] Its chemical structure is inferred to be 4-(Furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid o-tolylamide.
Data Presentation
Due to the limited public data on this compound, the following tables summarize the potency of endogenous ligands for GPR41 and the effects of a different selective GPR41 agonist, AR420626, on GLP-1 release. These tables serve as a reference for the expected outcomes when using a potent GPR41 agonist.
Table 1: Potency of Endogenous Short-Chain Fatty Acids on GPR41
| Ligand | EC50 (mM) | Reference |
| Propionate | ~0.5 | [4] |
| Butyrate | ~0.5 | |
| Acetate | >1 |
Table 2: Illustrative Data on GLP-1 Release from GLUTag Cells using GPR41 Agonist AR420626
| Treatment Condition | GLP-1 Secretion (Fold Change vs. 1 mM Glucose) | p-value | Reference |
| 1 mM Glucose | 1.00 | - | |
| 1 mM Glucose + 10 µM AR420626 | Not significantly different | >0.05 | |
| 1 mM Glucose + 100 µM AR420626 | ~1.5 | <0.05 | |
| 1 mM Glucose + 100 µM AR420626 + 100 mM βHB | ~0.75 | <0.01 |
Note: This data is for AR420626 and serves as an example. Researchers should generate their own dose-response curves for this compound.
Signaling Pathways and Experimental Workflows
GPR41 Signaling Pathway in Enteroendocrine L-Cells
Activation of GPR41 by an agonist like this compound in enteroendocrine L-cells is primarily coupled to the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent downstream signaling events that culminate in the secretion of gut hormones such as GLP-1 and PYY.
References
- 1. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006052566A2 - Gpr41 and modulators thereof for the treatment of insulin-related disorders - Google Patents [patents.google.com]
- 4. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low efficacy of GPR41 agonist-1 in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address low efficacy of GPR41 agonist-1 in in vitro experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro assays with this compound.
Question 1: Why am I observing a weak or no response with this compound in my cell-based assay?
Answer: A weak or absent response to this compound can stem from several factors related to the cells, the compound itself, or the assay conditions. Here are key areas to investigate:
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Cellular Factors:
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Low GPR41 Expression: The cell line used may not endogenously express GPR41 at sufficient levels. Verify GPR41 mRNA and protein expression using qRT-PCR and Western blot, respectively. Consider using a cell line stably overexpressing human or mouse GPR41.
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Incorrect G-protein Coupling: GPR41 primarily couples to Gαi/o proteins.[1][2][3] If your host cell line does not express the appropriate G-protein subtypes, the signaling cascade will be inefficient. Co-transfection with a promiscuous G-protein like Gα15 or a chimeric G-protein (e.g., Gq/i) can sometimes reroute the signal to a more easily detectable pathway, such as calcium mobilization.[4]
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Cell Health and Passage Number: Ensure cells are healthy, not overgrown, and within a low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling.
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Compound-Related Issues:
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Agonist-1 Integrity and Storage: Verify the stability and proper storage of this compound. The compound should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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Solubility: Poor solubility of the agonist in your assay buffer can lead to a lower effective concentration. Ensure the agonist is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in the final assay medium. Check for any precipitation.
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Assay Conditions:
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Inappropriate Assay Readout: Since GPR41 couples to Gαi/o, its activation typically leads to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Assays that measure cAMP accumulation (often requiring forskolin stimulation) are appropriate. Direct measurement of Gαq-mediated calcium release may not be suitable unless using a chimeric G-protein system.
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Kinetics and Incubation Time: The optimal incubation time for agonist stimulation can vary. Perform a time-course experiment to determine the peak response time for your specific assay.
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Question 2: My positive control (a short-chain fatty acid like propionate) works, but this compound does not. What could be the reason?
Answer: This scenario suggests that the core signaling pathway is functional, but there might be an issue specific to this compound or its interaction with the receptor.
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Potency and Concentration Range: this compound may have a different potency (EC50) compared to endogenous ligands like propionate. Ensure you are testing a wide enough concentration range to generate a full dose-response curve. Natural agonists for GPR41 can have EC50 values in the micromolar to millimolar range.
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Biased Agonism: G-protein-coupled receptors (GPCRs) can activate multiple downstream pathways. It's possible that this compound is a "biased agonist," meaning it preferentially activates one pathway (e.g., β-arrestin recruitment) over another (e.g., G-protein signaling). If your assay only measures G-protein-mediated signaling (like cAMP inhibition), you might miss a response mediated by another pathway. Consider using an orthogonal assay, such as a β-arrestin recruitment assay (e.g., Tango assay), to explore this possibility.
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Species Ortholog Differences: If you are using a non-human cell line or receptor, there could be species-specific differences in the binding pocket of GPR41 that affect the efficacy of a synthetic agonist more than a conserved endogenous ligand.
Question 3: How can I optimize my cell-based assay for GPR41 activation?
Answer: Optimizing your assay involves systematically evaluating and refining several experimental parameters.
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Cell Line Selection: If possible, use a cell line with confirmed high-level expression of GPR41 and the relevant Gαi/o proteins. HEK293 or CHO cells are often used for heterologous expression systems due to their robust growth and low endogenous GPCR expression.
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G-protein Profiling: To ensure a robust signal, you can co-express different G-protein subunits to identify the optimal coupling partner for your receptor in the chosen cell line.
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Assay Buffer Composition: The composition of your assay buffer (e.g., presence of serum, ions) can influence receptor activity. It is generally recommended to perform GPCR assays in a serum-free buffer to avoid interference from components in the serum.
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Dose-Response Curve: Always perform a full dose-response experiment with at least 8-10 concentrations of the agonist to accurately determine its potency (EC50) and efficacy (Emax).
Quantitative Data Summary
The following table summarizes the typical potency of natural short-chain fatty acid (SCFA) ligands for GPR41. This can serve as a reference for expected potency ranges.
| Ligand | Reported EC50 Range (Human GPR41) | Primary G-protein Coupling |
| Propionate | 10 µM - 1 mM | Gαi/o |
| Butyrate | 10 µM - 1 mM | Gαi/o |
| Pentanoate | 1 µM - 500 µM | Gαi/o |
| Acetate | > 1 mM | Gαi/o |
Note: EC50 values can vary significantly depending on the assay format and cell system used.
Key Experimental Protocols
Protocol 1: cAMP Accumulation Assay for GPR41 Activation
This protocol is designed to measure the inhibition of adenylyl cyclase activity following GPR41 activation in a heterologous expression system (e.g., HEK293 cells).
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Cell Seeding: Seed HEK293 cells stably expressing GPR41 into a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the assay.
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Agonist Preparation: Prepare a serial dilution of this compound and a positive control (e.g., propionate) in serum-free assay buffer. Also, prepare a solution of forskolin (an adenylyl cyclase activator) in the same buffer.
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Cell Stimulation:
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Wash the cells once with serum-free buffer.
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Add the agonist dilutions to the respective wells.
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Immediately add the forskolin solution to all wells (except for the negative control) to stimulate cAMP production. A typical final concentration is 5-10 µM.
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Incubate at 37°C for 15-30 minutes.
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Cell Lysis and cAMP Detection:
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Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits).
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Measure the intracellular cAMP levels using a plate reader.
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Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 (the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP response).
Protocol 2: β-Arrestin Recruitment Assay (Tango Assay Principle)
This assay measures the recruitment of β-arrestin to the activated GPR41 receptor, which is indicative of receptor activation and a potential pathway for biased agonism.
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Cell Line: Use a commercially available cell line or generate one that co-expresses:
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GPR41 fused to a TEV (Tobacco Etch Virus) protease cleavage site and a transcription factor (e.g., tTA).
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A truncated β-arrestin fused to the TEV protease.
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A reporter gene (e.g., luciferase) under the control of a promoter responsive to the transcription factor.
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Cell Seeding: Seed the engineered cells in a 96-well plate and grow overnight.
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Agonist Stimulation:
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Prepare serial dilutions of this compound.
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Remove the growth medium and add the agonist dilutions to the cells.
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Incubate for 6-18 hours to allow for reporter gene expression.
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Signal Detection:
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Add the luciferase substrate to the wells according to the kit manufacturer's protocol.
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Measure the luminescence signal using a plate reader.
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Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit the data to determine the EC50.
Visualizations
GPR41 Signaling Pathways
Caption: GPR41 canonical and non-canonical signaling pathways.
Experimental Workflow for a cAMP Assay
Caption: Workflow for a GPR41 cAMP accumulation assay.
Troubleshooting Logic Flow
Caption: Troubleshooting decision tree for low this compound efficacy.
References
- 1. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seasonal expressions of GPR41 and GPR43 in the colon of the wild ground squirrels (Spermophilus dauricus) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: GPR41 Agonist-1 and GPR43 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of GPR41 agonist-1 on GPR43. For the purposes of this guide, the well-characterized and selective GPR41 agonist, AR420626, will be used as the representative "this compound."
Frequently Asked Questions (FAQs)
Q1: What is this compound (AR420626), and why is it considered selective for GPR41?
A1: this compound, represented here by AR420626, is an experimental drug that acts as a potent and highly selective agonist for the Free Fatty Acid Receptor 3 (FFAR3), also known as GPR41.[1] Its selectivity has been demonstrated in studies where it specifically activates GPR41-expressing cells with no significant activity observed in GPR43-expressing cells.[2][3]
Q2: What are the known signaling pathways for GPR41 and GPR43?
A2: GPR41 couples exclusively to the Gi/o pathway, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] GPR43, on the other hand, is promiscuous and couples to both Gi/o and Gq/11 pathways. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+).
Q3: What are the most appropriate assays to determine the off-target effects of a GPR41 agonist on GPR43?
A3: To assess the selectivity of a GPR41 agonist, a combination of functional assays is recommended. A cAMP assay is suitable for measuring the Gi/o-coupled activity of both GPR41 and GPR43. A calcium mobilization assay is ideal for measuring the Gq/11-coupled activity of GPR43. By comparing the agonist's potency and efficacy in these assays using cells expressing either GPR41 or GPR43, you can quantify its selectivity.
Q4: Where can I find quantitative data on the activity of this compound (AR420626) at GPR41 and GPR43?
A4: The table below summarizes the available quantitative data for AR420626.
Data Presentation
| Compound | Target | Assay Type | Parameter | Value | Reference |
| AR420626 | GPR41 (FFAR3) | Functional Assay | pEC50 | 5.74 | |
| AR420626 | GPR41 (FFAR3) | Functional Assay | IC50 | 117 nM | |
| AR420626 | GPR43 (FFAR2) | cAMP Assay | Activity | No significant activity at 10 µM |
Signaling Pathways
Experimental Protocols
Protocol 1: cAMP Assay for GPR41 and GPR43 (Gi/o) Activity
This protocol is designed to measure the inhibition of cAMP production following agonist stimulation of GPR41 or GPR43.
1. Cell Culture and Transfection:
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Culture CHO-K1 or HEK293T cells in appropriate media.
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For transient transfection, seed cells in 96-well plates. Transfect cells with plasmids encoding human GPR41 or human GPR43 using a suitable transfection reagent. A mock transfection (empty vector) should be included as a negative control.
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For stable cell lines, seed cells expressing either GPR41 or GPR43 in 96-well plates.
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Incubate for 24-48 hours post-transfection.
2. Agonist Preparation:
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Prepare a stock solution of this compound (AR420626) in DMSO.
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Perform serial dilutions to create a concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
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Prepare a positive control agonist for GPR43 (e.g., propionate).
3. cAMP Assay Procedure:
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Wash the cells with serum-free medium.
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Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate.
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Add forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
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Add the diluted this compound or control agonists to the respective wells.
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Incubate for the optimized time (typically 15-30 minutes).
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Lyse the cells and measure cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
4. Data Analysis:
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Generate concentration-response curves by plotting the cAMP levels against the logarithm of the agonist concentration.
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Calculate the IC50 value for the inhibition of forskolin-stimulated cAMP production for GPR41.
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Determine if there is any significant inhibition of cAMP production in GPR43-expressing cells at the highest concentrations of this compound.
Protocol 2: Calcium Mobilization Assay for GPR43 (Gq/11) Activity
This protocol measures the increase in intracellular calcium initiated by the Gq pathway activation of GPR43.
1. Cell Culture and Transfection:
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Follow the same cell culture and transfection procedures as in Protocol 1, using cells expressing GPR43. Cells expressing GPR41 can be used as a negative control.
2. Dye Loading:
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Wash the cells with a suitable assay buffer (e.g., HBSS).
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the presence of probenecid (to prevent dye leakage).
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Incubate in the dark at 37°C for the recommended time (typically 30-60 minutes).
3. Agonist Preparation:
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Prepare serial dilutions of this compound (AR420626) and a positive control GPR43 agonist (e.g., propionate).
4. Calcium Flux Measurement:
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Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR or FlexStation).
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Establish a baseline fluorescence reading.
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Inject the agonist dilutions into the wells and immediately begin recording the fluorescence intensity over time.
5. Data Analysis:
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The change in fluorescence intensity (ΔF) is indicative of the change in intracellular calcium concentration.
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Plot the peak fluorescence response against the logarithm of the agonist concentration to generate concentration-response curves.
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Calculate the EC50 value for the positive control on GPR43.
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Determine if this compound elicits any calcium response in GPR43-expressing cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response in GPR41 cAMP assay with AR420626 | 1. Low receptor expression. 2. Inactive compound. 3. Suboptimal assay conditions (e.g., forskolin concentration, incubation time). | 1. Verify receptor expression via Western blot or ELISA. 2. Confirm the integrity and concentration of the agonist stock. 3. Optimize forskolin concentration to achieve a robust signal window. Perform a time-course experiment to determine the optimal agonist incubation time. |
| High background or "noisy" signal in cAMP assay | 1. Cell health issues (over-confluent or unhealthy cells). 2. Inadequate PDE inhibition. 3. Reagent contamination. | 1. Ensure cells are seeded at an optimal density and are healthy. 2. Optimize the concentration of the PDE inhibitor (e.g., IBMX). 3. Use fresh, high-quality reagents and sterile technique. |
| Apparent weak activity of AR420626 on GPR43 in calcium assay | 1. "Promiscuous" G-protein coupling in the overexpression system. 2. Compound autofluorescence. 3. Off-target effects on other cellular components affecting calcium signaling. | 1. Use a cell line with lower endogenous G-protein expression or consider a different assay format (e.g., BRET/FRET to measure direct G-protein interaction). 2. Run a control with the compound on mock-transfected cells to check for autofluorescence. 3. Test the compound in the presence of known inhibitors of other calcium channels or signaling pathways to rule out off-target effects. |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. | 1. Ensure a homogenous cell suspension before and during seeding. Allow the plate to sit at room temperature before incubation for even cell settling. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate, or fill them with buffer/media to maintain a humid environment. |
| Positive control for GPR43 (e.g., propionate) shows low potency | 1. Degradation of the positive control. 2. Low receptor expression. 3. Suboptimal assay buffer conditions. | 1. Prepare fresh positive control solutions. 2. Confirm GPR43 expression levels. 3. Ensure the pH and composition of the assay buffer are optimal for receptor activation. |
References
- 1. researchgate.net [researchgate.net]
- 2. Novel GPR43 Agonists Exert an Anti-Inflammatory Effect in a Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
Optimizing GPR41 agonist-1 concentration for maximum response
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of GPR41 agonist-1 to achieve a maximum response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is GPR41 and what is its primary signaling mechanism?
A1: GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a G protein-coupled receptor (GPCR) that is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate.[1] GPR41 is primarily coupled to the Gi/o signaling pathway.[1] Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]
Q2: What is "this compound" and what is its expected potency?
A2: "this compound," also referred to as "compound 9" in some commercial and patent literature, is a potent synthetic agonist for GPR41. While a definitive, universally cited EC50 value is not consistently published across scientific literature, patent documentation describes it as a potent modulator of GPR41. Based on analogous potent synthetic agonists for GPR41, a starting concentration range of 1 nM to 10 µM is recommended for initial dose-response experiments to empirically determine the EC50 in your specific assay system.
Q3: What is the recommended solvent and storage for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. In a DMSO solvent, stock solutions can be stored at -80°C for up to 6 months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]
Q4: Which cell lines are suitable for GPR41 activation assays?
A4: Common cell lines used for studying GPR41 activation are HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells that have been stably or transiently transfected to express the human GPR41 receptor.[3] The choice of cell line can influence the observed potency of the agonist, so it is important to be consistent with the cell line and passage number.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or very low response to this compound | 1. Incorrect Agonist Concentration: The concentration range tested may be too low or too high (in the case of agonist-induced receptor desensitization).2. Agonist Degradation or Precipitation: The agonist may have degraded due to improper storage or precipitated out of the aqueous assay buffer.3. Low GPR41 Expression: The cell line may have low or inconsistent expression of the GPR41 receptor.4. Suboptimal Assay Conditions: Incubation times, temperature, or cell density may not be optimal. | 1. Perform a wide dose-response curve, starting from a low concentration (e.g., 0.1 nM) and extending to a high concentration (e.g., 100 µM).2. Prepare fresh dilutions of the agonist from a properly stored stock solution for each experiment. Ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation.3. Verify GPR41 expression using techniques like qPCR, Western blot, or flow cytometry. If using a stable cell line, consider re-selecting for a high-expressing clone.4. Optimize incubation time (typically 15-60 minutes for cAMP assays) and cell density. |
| High background signal or constitutive activity | 1. High Basal cAMP Levels: The basal level of cAMP in the cells may be too high, masking the inhibitory effect of the GPR41 agonist.2. Constitutive Receptor Activity: The GPR41 receptor may be exhibiting agonist-independent activity, which can sometimes occur in over-expression systems. | 1. Reduce the concentration of forskolin used to stimulate adenylyl cyclase. A forskolin dose-response curve should be performed to determine a concentration that yields a robust but not maximal signal (typically EC50-EC80).2. This is inherent to the cell line. If problematic, consider using a different clone with lower receptor expression or a different parental cell line. |
| High variability between replicate wells | 1. Inconsistent Cell Plating: Uneven distribution of cells in the microplate wells.2. Pipetting Errors: Inaccurate or inconsistent pipetting of agonist dilutions or assay reagents.3. Edge Effects: Evaporation from the outer wells of the plate can concentrate reagents and affect cell viability. | 1. Ensure the cell suspension is homogenous before and during plating. Gently swirl the cell suspension between plating sets.2. Use calibrated pipettes and practice consistent pipetting technique. For dose-response curves, prepare a serial dilution plate and then transfer to the cell plate.3. Avoid using the outermost wells of the plate for critical experiments. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Agonist appears to have low potency (high EC50) | 1. Presence of Serum in Assay Media: Components in serum can bind to the agonist, reducing its effective concentration.2. Receptor Desensitization: Prolonged exposure to the agonist can lead to a decrease in receptor responsiveness. | 1. Perform the assay in a serum-free buffer or media.2. Optimize the agonist incubation time; shorter incubation times may yield higher potency. |
Data Presentation
Table 1: GPR41 Agonist Potency in cAMP Inhibition Assays
| Agonist | Cell Line | Assay Condition | Reported EC50 |
| Propionate | HEK293-GPR41 | Forskolin-stimulated | ~0.5 mM |
| Butyrate | HEK293-GPR41 | Forskolin-stimulated | ~0.5 mM |
| AR420626 (Synthetic Agonist) | HEK293-GPR41 | Forskolin-stimulated | Potent agonist |
| This compound (Compound 9) | Not specified in public data | Presumed Forskolin-stimulated | Potent agonist (patent described) |
Experimental Protocols
Detailed Methodology: Optimizing this compound Concentration using a cAMP Inhibition Assay
This protocol is designed for a 96-well plate format but can be adapted for other formats.
1. Cell Preparation:
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Culture HEK293 cells stably expressing human GPR41 in appropriate growth medium.
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The day before the assay, seed the cells into a 96-well cell culture plate at a density that will result in 80-90% confluency on the day of the experiment.
2. Agonist and Forskolin Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Perform a serial dilution of the this compound stock solution in serum-free assay buffer to create a range of concentrations (e.g., 10 µM to 0.1 nM).
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Prepare a stock solution of forskolin in DMSO. Dilute the forskolin in serum-free assay buffer to a final concentration that is 2X the desired final assay concentration (this should be optimized, but a starting point is 10 µM for a 5 µM final concentration).
3. cAMP Inhibition Assay Procedure:
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Wash the cells once with serum-free assay buffer.
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Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO in assay buffer).
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Incubate the plate at 37°C for 15-30 minutes.
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Add the 2X forskolin solution to all wells except for the basal control wells (which should receive assay buffer only).
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Incubate the plate at 37°C for 30 minutes.
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Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence polarization-based kits) according to the manufacturer's instructions.
4. Data Analysis:
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Generate a standard curve using the cAMP standards provided in the assay kit.
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Convert the raw assay signals for your samples to cAMP concentrations using the standard curve.
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Plot the cAMP concentration against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve (variable slope) to determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Mandatory Visualizations
Caption: GPR41 Signaling Pathway.
Caption: Experimental Workflow for Agonist Optimization.
Caption: Troubleshooting Decision Tree.
References
How to prevent GPR41 agonist-1 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of GPR41 agonist-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid form and stock solutions are summarized below.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: this compound is soluble in DMSO. It is common practice to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted in aqueous buffers or cell culture media for experiments.
Q3: Can I store the this compound stock solution at 4°C or room temperature?
A3: It is strongly advised not to store this compound stock solutions at 4°C or room temperature for extended periods. As a general best practice for small molecules, storage in solution at non-frozen temperatures can increase the risk of degradation through hydrolysis or microbial contamination. For short-term use during an experiment, keeping the solution on ice is recommended.
Q4: How many times can I freeze-thaw my stock solution of this compound?
A4: To prevent degradation, it is recommended to minimize freeze-thaw cycles. Once a stock solution is prepared, it should be aliquoted into smaller, single-use volumes. This practice ensures that you only thaw the amount needed for a specific experiment, preserving the integrity of the remaining stock.
Troubleshooting Guide: Preventing Degradation in Experiments
This guide addresses common issues that may arise from the potential degradation of this compound during experimental procedures.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
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Possible Cause: Degradation of the agonist in the stock solution or after dilution in aqueous media.
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Troubleshooting Steps:
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Verify Stock Solution Integrity:
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Ensure the stock solution has been stored correctly and is within the recommended shelf life.
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Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Prepare fresh aliquots if necessary.
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Assess Stability in Experimental Media:
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The agonist may not be stable in your cell culture medium at 37°C over long incubation periods.
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Recommendation: Perform a time-course experiment. Prepare your working solution of this compound in the cell culture medium and incubate it at 37°C for the same duration as your experiment. Test its activity at different time points to determine its stability.
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Consider preparing fresh dilutions of the agonist immediately before adding it to your cells, especially for long-term experiments (e.g., over 24 hours).
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Issue 2: Precipitate formation when diluting the DMSO stock solution into aqueous buffer or media.
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Possible Cause: The agonist has limited solubility in aqueous solutions, and the final DMSO concentration is too low to keep it dissolved.
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Troubleshooting Steps:
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Check Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.5%).
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Use a Surfactant or Carrier Protein: In some cases, adding a small amount of a non-ionic surfactant (e.g., Pluronic F-68) or a carrier protein like bovine serum albumin (BSA) to the final dilution buffer can help improve solubility and prevent precipitation.
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Vortex During Dilution: When preparing the working solution, vortex the aqueous buffer while slowly adding the DMSO stock to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
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Issue 3: Variability between experiments conducted on different days.
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Possible Cause: Inconsistent handling of the this compound, leading to varying levels of degradation.
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Troubleshooting Steps:
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Standardize Agonist Preparation:
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Use a consistent protocol for thawing, diluting, and adding the agonist to your experimental system.
-
Always use fresh aliquots for each experiment to eliminate the variable of stock solution degradation over time.
-
-
Prepare Fresh for Each Experiment: As a best practice, prepare fresh dilutions of the agonist from a frozen stock aliquot immediately before each experiment. Do not store working dilutions in aqueous buffers.
-
Data Presentation
Table 1: Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid (Powder) | -20°C | Up to 2 years (typical) | Store in a desiccator to protect from moisture. |
| DMSO Stock Solution | -80°C | 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1] |
| DMSO Stock Solution | -20°C | 1 month | Aliquot into single-use volumes.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Warm to Room Temperature: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent condensation of moisture.
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Add Solvent: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for a short period can be used if necessary.
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Aliquot for Storage: Dispense the stock solution into small, single-use aliquots in appropriate low-retention tubes.
-
Store Properly: Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage, as detailed in Table 1.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
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Prepare Working Solution: Dilute the this compound DMSO stock solution into your experimental cell culture medium to the final working concentration.
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Incubate: Place the solution in a sterile container and incubate at 37°C in a CO2 incubator.
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Collect Samples: At various time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot of the solution and store it at -80°C until analysis.
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Functional Assay: Thaw the collected samples and test their ability to activate GPR41 in a suitable functional assay (e.g., calcium mobilization, cAMP inhibition, or β-arrestin recruitment assay).
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Analyze Data: Compare the activity of the agonist at different incubation times to the activity at time 0. A significant decrease in activity indicates degradation.
Visualizations
Caption: GPR41 receptor signaling pathway.
Caption: Workflow for preparing this compound.
Caption: Troubleshooting decision tree for this compound.
References
Addressing GPR41 agonist-1 experimental variability
Welcome to the technical support center for GPR41 agonist-1. This resource is designed for researchers, scientists, and drug development professionals to address and overcome experimental variability when working with GPR41 agonists. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols to ensure consistency and reproducibility in your results.
Frequently Asked Questions (FAQs)
Q1: What is GPR41 and what are its primary endogenous agonists?
A1: G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor that is activated by short-chain fatty acids (SCFAs).[1] The primary endogenous agonists are acetate, propionate, and butyrate, which are produced in the gut by bacterial fermentation of dietary fiber.[2]
Q2: What is the typical potency of endogenous agonists for GPR41?
A2: Endogenous SCFAs are relatively low-potency agonists. The EC50 values for acetate, propionate, and butyrate are typically in the millimolar (mM) range, around 0.5 mM.[2] This low potency is an important consideration for experimental design, as high concentrations are needed for receptor activation.
Q3: Which G protein families does GPR41 couple to?
A3: GPR41 primarily couples to the Gi/o family of G proteins.[1][3] Activation of the Gi/o pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Q4: Are there known antagonists for GPR41?
A4: Yes, the ketone body β-hydroxybutyrate (β-HB) acts as a potent antagonist of GPR41. It can suppress GPR41 activation induced by agonists like propionate. The inhibitory constant (Ki) for β-hydroxybutyrate is approximately 0.7 mM.
Q5: Why are there conflicting reports in the literature regarding GPR41 expression and function?
A5: The inconsistencies in published data may stem from several factors, including differences in experimental models (e.g., mouse strains, cell lines), low levels of endogenous receptor expression, and the lack of highly specific and validated antibodies. Different genetic backgrounds or gut microbiota in animal models can also contribute to variable phenotypes in knockout studies. Therefore, it is critical to carefully validate expression in your specific system.
Quantitative Data Summary
The following table summarizes the potency of common endogenous and exogenous ligands for GPR41.
| Ligand | Type | Typical Potency (EC50/Ki) | Reference |
| Propionate | Endogenous Agonist | ~0.5 mM (EC50) | |
| Butyrate | Endogenous Agonist | ~0.5 mM (EC50) | |
| Acetate | Endogenous Agonist | >1 mM (EC50) | |
| AR420626 | Synthetic Agonist | Potent and selective | |
| β-hydroxybutyrate | Antagonist | ~0.7 mM (Ki) |
Signaling Pathway Diagram
Activation of GPR41 by an agonist initiates two primary signaling cascades through the Gi/o protein.
GPR41 canonical signaling pathways.
Troubleshooting Guides
This section addresses common issues encountered during GPR41 agonist experiments in a question-and-answer format.
Issue 1: Inconsistent or No Agonist-Induced Signal (cAMP Reduction)
Q: I am not observing a consistent decrease in cAMP levels after applying this compound. What could be the cause?
A: This is a common issue that can arise from several factors related to the assay setup and cell system.
| Potential Cause | Recommended Solution |
| Low Receptor Expression: | GPR41 is often expressed at low levels. Verify GPR41 mRNA expression in your cell line using qPCR. If expression is low or absent, consider using a cell line known to express GPR41 or create a stable cell line overexpressing the receptor. |
| Adenylyl Cyclase Not Stimulated: | Since GPR41 is Gi-coupled, its activation inhibits adenylyl cyclase (AC). To measure a decrease in cAMP, you must first stimulate AC with an agent like Forskolin . Without Forskolin, the basal cAMP level may be too low to detect a further reduction. |
| Phosphodiesterase (PDE) Activity: | PDEs rapidly degrade cAMP, which can mask the inhibitory effect of GPR41 activation. Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine) , in your assay buffer to allow cAMP to accumulate. |
| Suboptimal Agonist Concentration: | Endogenous agonists for GPR41 have low potency (mM range). Ensure you are using a full dose-response curve that extends into the high micromolar or millimolar range to capture the effect. |
| Cell Health and Density: | Poor cell health or inconsistent cell seeding density can lead to high variability. Ensure cells are healthy, in the logarithmic growth phase, and seeded consistently across wells. |
| Receptor Desensitization: | Prolonged exposure to the agonist can cause the receptor to desensitize and internalize, leading to a reduced signal. Perform time-course experiments to find the optimal stimulation time (typically 15-30 minutes for acute responses). |
Issue 2: High Variability in p-ERK Western Blot Results
Q: My Western blots for phosphorylated ERK (p-ERK) show significant variability between replicates, or the signal is very weak.
A: Detecting changes in protein phosphorylation requires careful sample handling and optimization of the Western blot protocol.
| Potential Cause | Recommended Solution |
| Phosphatase Activity: | Endogenous phosphatases will rapidly dephosphorylate proteins once cells are lysed. Crucially, your lysis buffer must contain a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride). Always prepare lysates on ice. |
| Low p-ERK Signal: | The signal for p-ERK can be transient. Perform a time-course experiment (e.g., 0, 2, 5, 10, 15, 30 minutes) after agonist stimulation to identify the peak phosphorylation time. Serum-starving cells for 12-24 hours before the experiment can help reduce basal p-ERK levels. |
| High Background: | When using anti-phospho antibodies, use 5% Bovine Serum Albumin (BSA) in TBST for blocking , not milk. Milk contains phosphoproteins (like casein) that can cause high background. Ensure washing steps are thorough (e.g., 3 x 10 minutes in TBST). |
| Normalization Issues: | The p-ERK signal must be normalized to the total ERK signal for each lane to account for loading differences. After detecting p-ERK, strip the membrane and re-probe with an antibody for total ERK. |
| Antibody Quality: | Use a well-validated primary antibody for p-ERK. It is recommended to incubate the primary antibody overnight at 4°C to increase signal specificity. |
Issue 3: Inconsistent GPR41 mRNA Expression in qPCR
Q: My qPCR results for GPR41 expression are not reproducible. Sometimes I get no amplification.
A: Quantifying low-abundance transcripts like GPCRs requires a highly optimized qPCR protocol.
| Potential Cause | Recommended Solution |
| Poor Primer Design: | Due to low expression, GPR41 qPCR is sensitive to primer-dimers and off-target amplification. Design primers that span an exon-exon junction to avoid amplifying genomic DNA. Use primer design software and aim for a Tm of ~60°C. Validate at least two different primer pairs. |
| RNA/cDNA Quality: | Ensure your RNA is high quality (RIN > 8) and free of genomic DNA contamination. Use a DNase treatment step during RNA extraction. |
| Low Template Amount: | Because GPR41 mRNA is not abundant, you may need to increase the amount of cDNA template in your qPCR reaction. |
| Standard Curve/Controls: | Always include a no-template control (NTC) to check for contamination or primer-dimers. A melting curve analysis after the run is essential to verify that a single, specific product was amplified. |
Experimental Workflow and Protocols
Workflow for Troubleshooting Inconsistent Agonist Response
This diagram outlines a logical workflow for diagnosing and solving issues with this compound experiments.
Logical workflow for troubleshooting GPR41 agonist experiments.
Detailed Protocol: cAMP Accumulation Assay (HTRF)
This protocol is for measuring the inhibition of forskolin-stimulated cAMP production in cells expressing GPR41.
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Cell Preparation:
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Seed cells (e.g., HEK293 expressing GPR41) into a 384-well white plate at an optimized density and allow them to adhere overnight.
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On the day of the assay, remove the culture medium.
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-
Agonist Stimulation:
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Prepare a stimulation buffer (e.g., HBSS) containing a PDE inhibitor like 0.5 mM IBMX .
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Prepare serial dilutions of this compound in stimulation buffer.
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Prepare a solution of Forskolin (e.g., 10 µM final concentration) mixed with the agonist dilutions. Also prepare a "Forskolin only" control.
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Add the agonist/Forskolin solutions to the cells and incubate for 30 minutes at 37°C.
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-
Cell Lysis and Detection (Example using a LANCE Ultra cAMP Kit):
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Add the Eu-cAMP tracer and ULight-anti-cAMP antibody solutions (prepared in lysis buffer as per the manufacturer's protocol) to each well.
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Incubate for 1 hour at room temperature, protected from light.
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-
Data Acquisition:
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Read the plate on an HTRF-compatible plate reader according to the manufacturer's settings (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
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Calculate the 665/620 nm ratio and convert it to cAMP concentration using a standard curve. Data should show a dose-dependent decrease in cAMP levels in the presence of the agonist compared to the "Forskolin only" control.
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Detailed Protocol: Western Blot for p-ERK and Total ERK
This protocol details the detection of ERK1/2 phosphorylation following GPR41 activation.
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Cell Culture and Treatment:
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Seed cells to be 60-80% confluent on the day of the experiment.
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Serum-starve the cells for 12-24 hours before stimulation to reduce basal p-ERK levels.
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Treat cells with this compound for a predetermined optimal time (e.g., 5-15 minutes). Include an untreated control.
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-
Lysate Preparation:
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Immediately after treatment, place the plate on ice and wash cells twice with ice-cold PBS.
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Add ice-cold RIPA lysis buffer freshly supplemented with a protease and phosphatase inhibitor cocktail .
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Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
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Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
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Determine protein concentration using a BCA or Bradford assay.
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-
SDS-PAGE and Transfer:
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Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
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Perform electrophoresis to separate the proteins.
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Transfer the separated proteins to a PVDF membrane.
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-
Immunoblotting for p-ERK:
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Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., rabbit anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C.
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Wash the membrane 3 times for 10 minutes each with TBST.
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Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in 5% BSA/TBST for 1 hour at room temperature.
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Wash again as in the previous step.
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Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
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-
Stripping and Re-probing for Total ERK:
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Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
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Wash thoroughly with TBST.
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Repeat the blocking and antibody incubation steps using a primary antibody against total ERK1/2 (e.g., mouse anti-ERK1/2).
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Normalize the p-ERK band intensity to the corresponding total ERK band intensity for each sample.
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References
Technical Support Center: Minimizing Cytotoxicity of GPR41 Agonist-1 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of GPR41 Agonist-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is GPR41 and what is the expected outcome of its activation by this compound?
G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs) like propionate and butyrate.[1][2] Activation of GPR41 by an agonist such as this compound is expected to initiate a variety of cellular signaling cascades. These pathways can influence cellular processes ranging from proliferation and apoptosis to metabolic regulation, depending on the cell type and experimental conditions.[3][4]
Q2: Why am I observing high levels of cell death after treating my cells with this compound?
High concentrations of this compound may lead to cytotoxicity. GPR41 activation has been linked to the induction of apoptosis (programmed cell death) through several signaling pathways.[3] It is also possible that the observed cell death is due to off-target effects of the compound, especially at higher concentrations.
Q3: What are the known signaling pathways involved in GPR41-mediated cytotoxicity?
GPR41 activation can trigger apoptosis through pathways including:
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p53/Bax Pathway: GPR41 signaling can lead to the activation of the tumor suppressor protein p53, which in turn upregulates the pro-apoptotic protein Bax.
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Histone Deacetylase (HDAC) Inhibition: Natural GPR41 agonists like butyrate are also HDAC inhibitors. This dual activity can lead to cell cycle arrest and apoptosis.
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Caspase Activation: GPR41-mediated apoptosis often involves the activation of executioner caspases, such as caspase-3 and -7.
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Endoplasmic Reticulum (ER) Stress: Prolonged or intense GPCR signaling can lead to ER stress, which is a known trigger for apoptosis.
Q4: How can I determine if the observed cytotoxicity is on-target (GPR41-mediated) or due to off-target effects?
To differentiate between on-target and off-target effects, consider the following experiments:
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Use a GPR41 antagonist: Co-treatment with a selective GPR41 antagonist should rescue the cells from cytotoxicity if the effect is on-target.
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GPR41 Knockdown/Knockout Cells: If available, using cells with reduced or absent GPR41 expression should show a diminished cytotoxic response to the agonist.
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Dose-Response Curve: A classic sigmoidal dose-response curve for cytotoxicity may suggest a specific receptor-mediated effect, whereas a steep, non-saturating curve might indicate non-specific toxicity.
Q5: What are some general strategies to minimize the cytotoxicity of this compound in my experiments?
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Optimize Agonist Concentration: Perform a dose-response experiment to identify the lowest effective concentration that elicits the desired biological response with minimal cytotoxicity.
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Reduce Incubation Time: Shorter exposure to the agonist may be sufficient to activate the desired signaling pathways without triggering apoptosis.
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Optimize Cell Seeding Density: Ensure that cells are in a healthy, logarithmic growth phase and are not overly confluent, as this can increase their susceptibility to stress.
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Serum Concentration: Reducing the serum concentration in the culture medium during treatment can sometimes mitigate cytotoxic effects by reducing interference from serum components.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. Ensure even cell distribution in each well. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. | |
| Interference from serum in the culture medium. | Consider reducing the serum concentration during the agonist treatment period. However, first, confirm that your cells can tolerate lower serum conditions without affecting their viability. | |
| No observable biological effect at non-toxic concentrations. | Agonist concentration is too low. | Gradually increase the concentration of this compound. Ensure the agonist is properly dissolved and stored according to the manufacturer's instructions. |
| Low GPR41 expression in the cell line. | Verify the expression level of GPR41 in your chosen cell line using techniques like qPCR or Western blotting. Consider using a cell line with higher GPR41 expression or a transient overexpression system. | |
| Unexpected or contradictory results. | Off-target effects of this compound. | As with any synthetic compound, off-target effects are possible. Refer to the FAQ on differentiating on-target vs. off-target effects. |
| Cell line misidentification or contamination. | Regularly authenticate your cell lines using short tandem repeat (STR) profiling and test for mycoplasma contamination. |
Quantitative Data Summary
Currently, there is no publicly available quantitative data specifically detailing the cytotoxic concentrations (e.g., IC50 values) of this compound across a range of cell lines. Researchers should empirically determine the dose-response curve for cytotoxicity in their specific cell model. The following table provides a qualitative summary of the effects of GPR41 activation.
| Parameter | Observation with GPR41 Agonists | Relevant Cell Lines (Examples) | References |
| Apoptosis Induction | GPR41 activation can induce apoptosis, often in a dose-dependent manner. | HepG2, HT-29, HEK293 | |
| Cell Cycle Arrest | Activation of GPR41 signaling can lead to cell cycle arrest, particularly at the G1/S checkpoint. | Various cancer cell lines | |
| Inhibition of Proliferation | GPR41 agonists can inhibit the proliferation of certain cell types. | Bovine Rumen Epithelial Cells, Cancer cell lines |
Experimental Protocols
MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
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Materials:
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Cells of interest
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96-well cell culture plates
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
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Microplate reader
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Procedure:
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Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
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Prepare serial dilutions of this compound in a complete culture medium.
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Remove the old medium and add 100 µL of the agonist dilutions to the respective wells. Include vehicle-only control wells.
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Incubate for the desired time period (e.g., 24, 48, or 72 hours).
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Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
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Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Calculate cell viability as a percentage of the vehicle-treated control.
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LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
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Materials:
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Cells of interest
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96-well cell culture plates
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This compound
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Commercially available LDH cytotoxicity assay kit
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Procedure:
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Follow the cell seeding and treatment steps as described in the MTT assay protocol.
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Include the following controls as per the kit manufacturer's instructions:
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Vehicle Control (spontaneous LDH release)
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Positive Control (maximum LDH release, typically induced by a lysis buffer)
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Medium Background Control
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After the incubation period, carefully collect the cell culture supernatant from each well.
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Follow the LDH assay kit manufacturer's protocol for mixing the supernatant with the reaction mixture and measuring the absorbance.
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Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
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Caspase-3/7 Activity Assay for Apoptosis
This assay measures the activity of key executioner caspases involved in apoptosis.
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Materials:
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Cells of interest
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96-well cell culture plates (white-walled plates for luminescence assays)
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This compound
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Commercially available Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)
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Procedure:
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Seed cells and treat with this compound as described in the previous protocols.
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At the end of the treatment period, equilibrate the plate to room temperature.
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Add the Caspase-3/7 reagent to each well according to the manufacturer's instructions.
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Mix gently and incubate at room temperature for the recommended time (typically 30-60 minutes), protected from light.
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Measure the luminescence using a plate reader.
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An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
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Visualizations
Caption: this compound signaling pathways leading to apoptosis and cell cycle arrest.
References
- 1. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Butyrate-induced GPR41 activation inhibits histone acetylation and cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A short-chain fatty acid, propionate, enhances the cytotoxic effect of cisplatin by modulating GPR41 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor in vivo bioavailability of GPR41 agonist-1
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of GPR41 agonist-1. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of this compound in our animal models despite administering a high dose. What is the likely cause?
A1: Low plasma concentration following oral administration is a classic indicator of poor bioavailability. For this compound, this can be attributed to several factors:
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Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) tract, which is a prerequisite for absorption.
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Low Intestinal Permeability: The molecule may have difficulty crossing the intestinal wall to enter the bloodstream.
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First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active compound that reaches systemic circulation.[1][2]
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Efflux by Transporters: The compound could be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein.
Q2: What are the critical physicochemical properties of this compound that we should characterize first?
A2: To diagnose the cause of poor bioavailability, it is essential to first characterize the following physicochemical properties:
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Aqueous Solubility: Determine the solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) to understand its dissolution potential in the GI tract.
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LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at physiological pH will provide insights into the compound's lipophilicity and its ability to permeate biological membranes.
-
pKa: Understanding the ionization state of the compound at different pH values is crucial, as it affects both solubility and permeability.
-
Solid-State Properties: Characterize the crystalline form (polymorphism) of the agonist, as different polymorphs can have different solubilities and dissolution rates.[3][4]
Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the bioavailability of a poorly soluble compound like this compound.[5] These include:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, which can significantly improve the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer carrier in its amorphous (non-crystalline) state can enhance its apparent solubility and dissolution.
-
Lipid-Based Formulations: Incorporating the agonist into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and may facilitate lymphatic uptake, which can help bypass first-pass metabolism.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution rate.
Q4: How can we determine if first-pass metabolism is a significant issue for this compound?
A4: To assess the impact of first-pass metabolism, you can perform a comparative pharmacokinetic study. Administer this compound both orally (PO) and intravenously (IV) to the same animal model. By comparing the Area Under the Curve (AUC) of the plasma concentration-time profile for both routes of administration, you can calculate the absolute bioavailability (F%). A low F% (e.g., <10%) in the presence of good absorption suggests that first-pass metabolism is a significant contributor to the poor bioavailability.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Action |
| No observable in vivo efficacy despite promising in vitro activity. | Insufficient drug exposure at the target site due to poor bioavailability. | 1. Conduct a Pharmacokinetic (PK) Study: Determine key PK parameters (Cmax, Tmax, AUC) with your current formulation to quantify drug exposure. 2. Dose Escalation with an Improved Formulation: Once a more bioavailable formulation is developed, perform dose-escalation studies to establish a dose-response relationship. |
| High variability in plasma concentrations between individual animals. | Poor formulation stability or inconsistent dosing. Food effects. | 1. Assess Formulation Stability: Ensure the physical and chemical stability of your dosing formulation. For suspensions, ensure uniform resuspension before each dose. 2. Standardize Dosing Technique: Ensure consistent and accurate administration by trained personnel. 3. Conduct a Food-Effect Study: Administer the compound to both fasted and fed animals to determine the impact of food on absorption. |
| This compound shows poor exposure in vivo despite acceptable aqueous solubility. | Poor intestinal permeability or significant efflux. | 1. Assess Permeability: Use in vitro models like Caco-2 or PAMPA assays to evaluate the intestinal permeability of the compound. 2. Investigate Efflux Transporters: Conduct in vitro transporter assays to determine if this compound is a substrate for efflux pumps. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 450.6 g/mol |
| Aqueous Solubility (pH 7.4) | < 0.1 µg/mL |
| LogP | 4.2 |
| pKa | 8.5 (basic) |
| Crystalline Form | Form I (stable) |
Table 2: Pharmacokinetic Parameters of this compound in Different Formulations (Rat Model, 10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |
| Aqueous Suspension | 25 ± 8 | 2.0 | 150 ± 45 |
| Micronized Suspension | 75 ± 20 | 1.5 | 480 ± 110 |
| Amorphous Solid Dispersion | 250 ± 60 | 1.0 | 1800 ± 350 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 400 ± 95 | 0.5 | 2500 ± 500 |
Experimental Protocols
Protocol 1: Aqueous Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution.
Methodology:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Add an excess amount of this compound to a known volume of the PBS solution in a sealed vial.
-
Equilibrate the solution by shaking at a constant temperature (e.g., 25°C) for 24-48 hours.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the plasma concentration-time profile of this compound following oral administration.
Methodology:
-
House the animals (e.g., male Sprague-Dawley rats) in appropriate conditions with a standard diet and water ad libitum. Acclimatize the animals for at least one week before the study.
-
Fast the animals overnight (with free access to water) before dosing.
-
Prepare the dosing formulation of this compound (e.g., as an aqueous suspension or a solution in a suitable vehicle).
-
Administer a single oral dose of the formulation to each animal via oral gavage.
-
Collect blood samples (approximately 0.2 mL) from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Caption: GPR41 signaling pathway upon activation by an agonist.
Caption: Experimental workflow for enhancing bioavailability.
Caption: Troubleshooting poor in vivo drug exposure.
References
Interpreting conflicting data from GPR41 agonist-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GPR41 agonists. It addresses common issues and conflicting data encountered during experiments to help ensure data accuracy and reproducibility.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during experimentation with GPR41 agonists.
Issue 1: Inconsistent or No Receptor Activation Observed
Question: My GPR41 agonist-1 is not producing a consistent downstream signaling response (e.g., cAMP inhibition, ERK phosphorylation). What are the possible causes and solutions?
Answer:
Several factors can contribute to inconsistent GPR41 activation. Consider the following troubleshooting steps:
-
Cell Line Validation:
-
GPR41 Expression: Confirm the expression of GPR41 in your chosen cell line at both the mRNA and protein levels. GPR41 expression can be low or absent in some common cell lines.[1]
-
Receptor Functionality: If using a recombinant cell line, ensure the expressed receptor is functional. Perform a control experiment with a known GPR41 agonist, such as propionate, to validate the assay system.
-
-
Agonist Integrity and Concentration:
-
Agonist Quality: Verify the purity and integrity of your this compound. Degradation can occur with improper storage.
-
Concentration Range: Ensure you are using an appropriate concentration range. The potency of GPR41 agonists can vary significantly. Perform a dose-response curve to determine the optimal concentration.
-
-
Assay Conditions:
-
Serum Starvation: For assays measuring downstream signaling events like ERK phosphorylation, serum starvation of cells prior to agonist stimulation is crucial to reduce basal activity.
-
Incubation Time: Optimize the agonist incubation time. The kinetics of GPR41 signaling can vary depending on the downstream pathway being measured.
-
Issue 2: Discrepancies Between In Vitro and In Vivo Results
Question: I'm observing a potent effect of my this compound in cell-based assays, but the in vivo results in mouse models are weak or contradictory. Why might this be happening?
Answer:
Discrepancies between in vitro and in vivo data are common in GPR41 research and can be attributed to several factors:
-
Pharmacokinetics and Bioavailability: The agonist may have poor absorption, rapid metabolism, or limited distribution to the target tissues in vivo. Conduct pharmacokinetic studies to assess the agonist's profile.
-
Gut Microbiota: The gut microbiota produces short-chain fatty acids (SCFAs), the endogenous ligands for GPR41.[2][3] The composition of the gut microbiota can vary significantly between different mouse strains and housing conditions, leading to variable baseline GPR41 activation and potentially masking the effects of an exogenous agonist.[1]
-
Animal Model Differences:
-
Genetic Background: Different mouse strains can exhibit varied physiological responses.[1]
-
Disease Model: The specific inflammatory or metabolic disease model used can influence the observed effects of GPR41 activation.
-
-
Species Differences: There may be functional divergence between human and mouse GPR41. An agonist optimized for human GPR41 may have different potency or efficacy on the murine receptor.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding conflicting data in GPR41 research.
Question 1: Why are there conflicting reports on the phenotype of GPR41 knockout mice, with some studies reporting a lean phenotype and others an obese phenotype?
Answer:
The conflicting metabolic phenotypes observed in GPR41 knockout (KO) mice are a well-documented issue in the field. Several factors are thought to contribute to these discrepancies:
-
Genetic Background of Mice: The genetic background of the mouse strain used can significantly impact metabolic and physiological characteristics.
-
Gut Microbiota Composition: The gut microbiota, which produces the endogenous ligands for GPR41, can differ substantially between animal facilities and even between cages. This variability in microbial metabolites can lead to different baseline metabolic states.
-
Diet and Housing Conditions: Differences in diet and environmental conditions can also influence the gut microbiome and the overall metabolic phenotype of the mice.
Question 2: What is the established signaling pathway for GPR41, and are there any conflicting reports?
Answer:
GPR41 is primarily known to couple to the Gi/o family of G proteins. Activation of GPR41 by an agonist typically leads to the following downstream events:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of the Gβγ-PLCβ-ERK Axis: The Gβγ subunits can activate phospholipase Cβ (PLCβ), which in turn leads to the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.
While the coupling to Gi/o is well-established, the relative contribution of different downstream pathways to specific physiological effects can be cell-type and context-dependent, which may contribute to some of the variability seen in functional outcomes.
Data Presentation
Table 1: Summary of Conflicting Phenotypes in GPR41 Knockout Mice
| Phenotype Category | Observation 1 | Observation 2 | Potential Reasons for Discrepancy | Reference(s) |
| Body Weight/Adiposity | Leaner phenotype compared to wild-type. | Obese phenotype, particularly in males, compared to wild-type. | Genetic background, gut microbiota composition, diet. | |
| Inflammation | Protective role; knockout mice show exacerbated inflammation in models of colitis, arthritis, and asthma. | Causative role; knockout mice show reduced inflammation in a colitis model. | Differences in the disease models used, specific inflammatory stimuli. | |
| GPR41 Expression in Adipose Tissue | GPR41 mRNA detected in mouse adipose tissue. | GPR41 mRNA not detected in mouse adipose tissue. | Differences in detection methods (e.g., qPCR primers), mouse strain. |
Table 2: Potency of a Selective GPR41 Agonist (AR420626)
| Agonist | Cell Line | Assay | Outcome | Reference(s) |
| AR420626 | HepG2, HLE | Apoptosis Assay | Induces apoptosis | |
| AR420626 | N/A (in vivo) | Glucose Tolerance Test | Confirms role in GLP-1 secretion |
Experimental Protocols
1. cAMP Measurement Assay
This protocol is for measuring the inhibition of cAMP production following GPR41 activation.
-
Cell Seeding: Seed cells expressing GPR41 in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Agonist Preparation: Prepare a serial dilution of the this compound in assay buffer.
-
Stimulation:
-
Aspirate the culture medium and add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to each well.
-
Add 25 µL of the this compound dilutions to the appropriate wells.
-
Add 25 µL of forskolin (an adenylyl cyclase activator) to all wells except the negative control.
-
Incubate for 30 minutes at room temperature.
-
-
Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based) according to the manufacturer's instructions.
2. ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure agonist-induced ERK phosphorylation.
-
Cell Culture and Serum Starvation: Plate cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours.
-
Agonist Stimulation: Treat the cells with the this compound at the desired concentrations for 5-10 minutes. Include a vehicle control.
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
3. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR41 receptor.
-
Cell Line: Use a cell line engineered for a β-arrestin recruitment assay, such as the PathHunter β-arrestin assay from DiscoverX. These cells co-express a tagged GPCR and a tagged β-arrestin.
-
Assay Procedure (Agonist Mode):
-
Seed the cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the this compound.
-
Add the agonist to the cells and incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the chemiluminescent signal on a plate reader.
-
Mandatory Visualization
Caption: Canonical GPR41 signaling pathway upon agonist binding.
Caption: Workflow for ERK phosphorylation Western blot analysis.
References
- 1. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? [frontiersin.org]
- 3. GPR41 and GPR43 in Obesity and Inflammation - Protective or Causative? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating GPR41 Agonist-1: A Comparative Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GPR41 agonist-1 with alternative modulators of the G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3). Due to the limited availability of public quantitative binding data for the synthetic agonist, this compound, this document focuses on providing the necessary background and detailed experimental protocols to enable researchers to independently validate its binding affinity and kinetics. A comparison with the endogenous ligands, short-chain fatty acids (SCFAs), is provided based on available literature.
GPR41: A Target of Therapeutic Interest
GPR41 is a G-protein coupled receptor that is gaining attention as a potential therapeutic target for metabolic disorders, including obesity and insulin-related conditions.[1][2][3] It is activated by short-chain fatty acids (SCFAs) such as propionate, butyrate, and acetate, which are produced by the gut microbiota.[1][2] Upon activation, GPR41 primarily couples to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38) and the PI3K/Akt pathway.
GPR41 Signaling Pathway
The activation of GPR41 by an agonist initiates a cascade of intracellular events. The following diagram illustrates the primary signaling pathway associated with GPR41.
Comparative Analysis of GPR41 Ligands
A direct quantitative comparison of this compound with other synthetic modulators is challenging due to the proprietary nature of data for many compounds. While companies like Arena Pharmaceuticals have developed GPR41-selective agonists and antagonists, their specific binding affinities are not publicly disclosed. However, we can compare this compound with the well-characterized endogenous ligands.
| Ligand Type | Examples | Reported Potency (EC50) | Key Characteristics |
| Synthetic Agonist | This compound (Compound 9) | Not publicly available. Described as a "potent" agonist. | A small molecule tool compound for studying GPR41 function, particularly in the context of insulin-related disorders. |
| Endogenous Agonists | Propionate, Butyrate, Valerate | High micromolar to millimolar range (~0.5 mM) | Natural ligands for GPR41. Their lower potency suggests they act locally at high concentrations, for instance, in the gut. |
| Acetate | Lower potency than propionate and butyrate for GPR41 | Another major SCFA produced by gut microbiota. | |
| Synthetic Antagonists | Developed by Arena Pharmaceuticals | Not publicly available | Tools for blocking GPR41 activity to study its physiological roles. |
Note: The lack of publicly available Kd, Ki, or IC50 values for this compound necessitates empirical determination for direct comparison. The provided experimental protocols are designed for this purpose.
Experimental Protocols for Validating Binding Affinity and Kinetics
To ascertain the binding characteristics of this compound and compare it to other ligands, the following standard experimental procedures are recommended.
Experimental Workflow for Binding Affinity Determination
The general workflow for determining the binding affinity of a ligand to GPR41 is outlined in the diagram below.
Radioligand Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity (Ki) of a non-radiolabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to GPR41.
Materials:
-
HEK293 cells transiently or stably expressing human GPR41.
-
Cell membrane preparation from GPR41-expressing cells.
-
Radiolabeled GPR41 ligand (e.g., 3H-propionate or a custom synthesized radiolabeled agonist).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters).
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize GPR41-expressing cells in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Increasing concentrations of the unlabeled competitor (this compound).
-
GPR41-containing cell membranes (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding using a high concentration of an unlabeled GPR41 ligand.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Calculate the IC50 value from the curve and convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that allows for the real-time measurement of binding association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified GPR41 protein reconstituted in a suitable membrane-mimicking environment (e.g., nanodiscs, liposomes).
-
Amine coupling reagents (EDC, NHS).
-
Running buffer (e.g., HBS-P+ buffer, potentially supplemented with a low concentration of detergent).
-
This compound solution at various concentrations.
Procedure:
-
GPR41 Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified GPR41 preparation over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject a series of concentrations of this compound (the analyte) over the immobilized GPR41 surface for a defined period to monitor the association phase.
-
Switch back to flowing running buffer to monitor the dissociation phase.
-
Between cycles, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte.
-
-
Data Analysis:
-
The instrument software will generate sensorgrams (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) using the equation: KD = koff / kon.
-
By employing these methodologies, researchers can obtain robust quantitative data to validate the binding affinity and kinetics of this compound, enabling a direct and objective comparison with other existing and novel GPR41 modulators. This will facilitate a more informed assessment of its potential as a research tool and a therapeutic agent.
References
- 1. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Short-chain free fatty acid receptors FFA2/GPR43 and FFA3/GPR41 as new potential therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPR41 Agonist-1 and Propionate for Researchers
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the synthetic GPR41 agonist-1, represented by the selective agonist AR420626, and the endogenous short-chain fatty acid, propionate. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, metabolic disorders, and immunology by presenting a side-by-side comparison of their performance, supported by experimental data and detailed methodologies.
Introduction to GPR41 and its Agonists
G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), is a receptor for short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, which are produced by the gut microbiota through the fermentation of dietary fiber. GPR41 is implicated in a variety of physiological processes, including energy homeostasis, immune response, and hormone secretion, making it an attractive therapeutic target for metabolic and inflammatory diseases.
Propionate is a natural ligand for GPR41 and plays a crucial role in mediating the effects of the gut microbiome on host physiology.[1][2][3] In contrast, this compound (represented by AR420626) is a synthetic, selective agonist developed for research and potential therapeutic applications.[4][5] This guide will delve into a comparative analysis of these two agonists.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound (AR420626) and propionate, highlighting the significant difference in their potency.
Table 1: Potency of this compound (AR420626) and Propionate
| Agonist | Potency (IC50/EC50) | Assay Type | Cell Line | Reference |
| This compound (AR420626) | 117 nM (IC50) | Not Specified | Not Specified | |
| Propionate | ~0.5 mM (EC50) | cAMP Assay | GPR41-expressing cells | |
| Propionate | High µM to low mM range | Various functional assays | Various |
Note: A direct, head-to-head comparison in the same experimental setup was not available in the reviewed literature, which should be a consideration for researchers interpreting this data.
Signaling Pathways
Activation of GPR41 by both its natural and synthetic agonists initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Downstream of G protein activation, GPR41 signaling can also proceed through the βγ subunits, activating pathways such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/AKT pathway.
Caption: GPR41 Signaling Pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to characterize GPR41 agonists.
cAMP Accumulation Assay (Functional Assay for Gαi/o Coupling)
This assay measures the inhibition of forskolin-stimulated cAMP production in cells expressing GPR41, providing a functional readout of Gαi/o-coupled receptor activation.
Experimental Workflow Diagram
Caption: cAMP Accumulation Assay Workflow.
Detailed Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR41 in appropriate growth medium.
-
Cell Seeding: Seed the cells into 96- or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Agonist Preparation: Prepare serial dilutions of propionate and this compound in the assay buffer.
-
Agonist Incubation: Remove the culture medium from the cells and add the agonist dilutions. Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
-
Forskolin Stimulation: Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells (except for the negative control) to induce cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen® assay, following the manufacturer's instructions.
-
Data Analysis: Plot the data as a dose-response curve and calculate the IC50 (for inhibition of forskolin-stimulated cAMP) or EC50 values.
MAPK/ERK Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway, a downstream effector of GPR41 activation, by detecting the phosphorylation of ERK1/2.
Experimental Workflow Diagram
Caption: MAPK/ERK Phosphorylation Assay Workflow.
Detailed Methodology:
-
Cell Culture and Serum Starvation: Culture GPR41-expressing cells to sub-confluency and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with various concentrations of propionate or this compound for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Immediately lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Detection:
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2. Use appropriate secondary antibodies for detection.
-
ELISA/In-Cell Assays: Alternatively, use cell-based ELISA kits or other immunoassays that allow for the direct quantification of p-ERK and total ERK in a plate-based format.
-
-
Data Analysis: Quantify the band intensities (for Western blotting) or the assay signal and normalize the p-ERK signal to the total ERK signal to determine the fold-increase in ERK phosphorylation.
Conclusion
This comparative guide highlights the key differences and similarities between the synthetic this compound (AR420626) and the natural ligand, propionate. The most striking difference is the significantly higher potency of the synthetic agonist, making it a valuable tool for in vitro and in vivo studies where high receptor occupancy is desired at lower concentrations. Propionate, as the endogenous agonist, remains the gold standard for studying the physiological effects of gut microbiota-derived SCFAs.
Researchers are encouraged to consider the specific requirements of their experimental design when choosing between these agonists. The provided experimental protocols offer a foundation for the characterization and comparison of these and other GPR41 modulators. Further research, including direct comparative studies, will be invaluable in fully elucidating the therapeutic potential of targeting the GPR41 receptor.
References
- 1. The propionate-GPR41 axis in infancy protects from subsequent bronchial asthma onset - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The propionate-GPR41 axis in infancy protects from subsequent bronchial asthma onset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acidipropionibacterium acidipropionici, a propionate-producing bacterium, contributes to GPR41 signaling and metabolic regulation in high-fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AR420626, a selective agonist of GPR41/FFA3, suppresses growth of hepatocellular carcinoma cells by inducing apoptosis via HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPR41 Agonist-1 and AR420626: Efficacy and Specificity in GPR41 Activation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of two known G protein-coupled receptor 41 (GPR41) agonists: GPR41 agonist-1 and AR420626. This document outlines their respective efficacies, specificities, and the experimental methodologies used for their characterization.
G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is a promising therapeutic target for a range of conditions, including metabolic disorders and cancer. The development of potent and selective agonists for this receptor is a key area of research. This guide focuses on a direct comparison of two such agonists to aid researchers in selecting the appropriate tool for their studies.
Efficacy at GPR41
AR420626 is a selective agonist of GPR41 with a reported IC50 of 117 nM .[1] This value indicates a high potency for the receptor.
This compound , identified as "compound 9" in patent WO2006052566A2, is described as a "potent GPR41 agonist". However, the patent documentation does not disclose a specific half-maximal effective concentration (EC50) or IC50 value. Without this quantitative measure, a direct comparison of potency with AR420626 is not possible.
Table 1: Quantitative Efficacy Data
| Compound | Target | Efficacy Metric | Value |
| AR420626 | GPR41/FFAR3 | IC50 | 117 nM[1] |
| This compound | GPR41 | EC50/IC50 | Data not available |
Specificity and Off-Target Effects
The specificity of a receptor agonist is crucial for minimizing off-target effects and ensuring that the observed biological responses are attributable to the intended receptor.
AR420626 is characterized as a highly selective agonist for GPR41/FFAR3.[2] Its downstream effects, such as the induction of apoptosis in hepatocellular carcinoma cells, have been shown to be mediated through GPR41.[2] Further studies have detailed its mechanism of action, including the inhibition of histone deacetylases (HDACs) and activation of the mTOR signaling pathway.[2]
This compound is presented as a GPR41 agonist in the context of research into insulin-related disorders. The patent in which it is described focuses on its activity at GPR41, but a comprehensive public profile of its selectivity against other receptors is not available.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of the methodologies used to characterize AR420626 and the proposed methods for this compound.
Characterization of AR420626
The pro-apoptotic effects of AR420626 in hepatocellular carcinoma (HCC) cells were investigated using a suite of standard molecular and cellular biology techniques:
-
Cell Viability and Proliferation Assays: To determine the effect of AR420626 on cancer cell growth, researchers utilized assays such as the MTS assay to measure cell proliferation over time.
-
Flow Cytometry for Apoptosis Detection: Annexin V and propidium iodide staining followed by flow cytometry is a standard method to quantify the percentage of cells undergoing apoptosis.
-
Western Blotting: This technique was employed to detect changes in the expression levels of key proteins involved in apoptosis (e.g., cleaved caspases) and other signaling pathways (e.g., HDACs, phospho-mTOR) following treatment with AR420626.
-
Real-Time Polymerase Chain Reaction (RT-PCR): To measure changes in gene expression, such as the upregulation of TNF-α mRNA, quantitative RT-PCR was used.
-
In Vivo Xenograft Studies: The anti-tumor efficacy of AR420626 was assessed in vivo by administering the compound to immunodeficient mice bearing tumors derived from human HCC cell lines.
Proposed Assay for this compound Efficacy
The patent for this compound describes a melanophore-based assay for identifying GPR41 agonists. This functional assay relies on the principle that GPR41 couples to the Gαi subunit of heterotrimeric G proteins, leading to a decrease in intracellular cAMP levels.
-
Melanophore Pigment Aggregation Assay:
-
Cell Culture: Xenopus laevis melanophores are cultured and engineered to express human GPR41.
-
Assay Principle: In these cells, high cAMP levels lead to the dispersion of melanin pigment, resulting in dark-appearing cells. Activation of a Gαi-coupled receptor like GPR41 inhibits adenylyl cyclase, lowers cAMP levels, and causes the aggregation of pigment in the center of the cell, making the cells appear lighter.
-
Procedure: The GPR41-expressing melanophores are treated with a substance that elevates cAMP (e.g., forskolin) to induce pigment dispersion. The candidate compound (this compound) is then added at various concentrations.
-
Readout: The degree of pigment aggregation is quantified by measuring the light transmittance through the cell culture wells. An increase in light transmittance indicates pigment aggregation and, therefore, GPR41 agonism. The data can be used to generate a dose-response curve and calculate an EC50 value.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathway of AR420626 and a typical experimental workflow for characterizing a GPR41 agonist.
Caption: AR420626 signaling pathway in cancer cells.
Caption: Experimental workflow for GPR41 agonist characterization.
References
Navigating the Crossroads: A Comparative Guide to GPR41 Agonist-1 Cross-Reactivity with FFARs
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of GPR41 agonist-1 with other members of the Free Fatty Acid Receptor (FFAR) family. Designed for researchers, scientists, and drug development professionals, this document furnishes objective, data-driven comparisons and detailed experimental methodologies to support informed decision-making in the selection and application of selective GPR41 agonists.
Introduction to Free Fatty Acid Receptors (FFARs)
The FFAR family, comprised of G protein-coupled receptors (GPCRs), plays a crucial role in sensing the levels of free fatty acids and initiating downstream signaling cascades. This family includes:
-
FFAR1 (GPR40): Primarily activated by medium and long-chain fatty acids.
-
FFAR2 (GPR43): Activated by short-chain fatty acids (SCFAs), such as acetate and propionate.[1][2]
-
FFAR3 (GPR41): Also activated by SCFAs, with a preference for propionate and butyrate.[1][2]
Given the overlapping ligand specificity between FFAR2 and FFAR3, assessing the selectivity of any new agonist is paramount to ensure targeted therapeutic effects and minimize off-target interactions.
Comparative Potency of a GPR41 Agonist
To illustrate the selectivity profile of a GPR41 agonist, we present data on a potent and selective GPR41 agonist, a 4-chloro-α-(1-methylethyl)-N-2-thiazolyl-benzeneacetamide (4-CMTB) analogue. The following table summarizes its potency (pEC50) at human FFAR1, FFAR2, and FFAR3.
| Receptor | Agonist | pEC50 (-logEC50 [M]) |
| hFFAR3 (GPR41) | 4-CMTB analogue | 6.9 ± 0.04 |
| hFFAR2 (GPR43) | 4-CMTB analogue | <5.0 |
| hFFAR1 (GPR40) | 4-CMTB analogue | <5.0 |
Data sourced from Hudson et al. (2014). The higher pEC50 value indicates greater potency.
As the data indicates, the 4-CMTB analogue is a potent agonist of human FFAR3 (GPR41) while exhibiting significantly lower to negligible activity at FFAR2 and FFAR1, demonstrating its high selectivity.
FFAR Signaling Pathways
Understanding the downstream signaling of each FFAR is critical for interpreting agonist activity. FFARs couple to different G proteins, leading to distinct intracellular responses.
-
FFAR1 (GPR40): Primarily couples to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels.[3]
-
FFAR2 (GPR43): Can couple to both Gαi/o and Gαq/11. Gαi/o coupling inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels, while Gαq/11 coupling increases intracellular calcium.
-
FFAR3 (GPR41): Predominantly couples to Gαi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.
Experimental Protocols for Cross-Reactivity Assessment
To determine the selectivity of a GPR41 agonist, functional assays measuring the downstream consequences of receptor activation are employed. Below are protocols for two common assays.
Cyclic AMP (cAMP) Accumulation Assay
This assay is suitable for assessing the activity of agonists on Gαi/o-coupled receptors like FFAR3 and FFAR2.
Principle: Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the reduction in forskolin-stimulated cAMP accumulation.
Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human FFAR of interest (FFAR3, FFAR2, or FFAR1 as a control) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96- or 384-well plates and incubated to allow for adherence.
-
Compound Incubation: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then incubated with varying concentrations of the test agonist.
-
Forskolin Stimulation: Forskolin, a potent activator of adenylyl cyclase, is added to all wells (except for the negative control) to induce cAMP production.
-
Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.
-
Data Analysis: The reduction in forskolin-stimulated cAMP levels in the presence of the agonist is quantified to determine the agonist's potency (EC50).
Intracellular Calcium Mobilization Assay
This assay is ideal for evaluating agonist activity on Gαq/11-coupled receptors like FFAR1 and FFAR2.
Principle: Activation of Gαq/11 leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This is detected using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture and Seeding: Similar to the cAMP assay, cells stably expressing the FFAR of interest are cultured and seeded in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence intensity upon binding to calcium.
-
Agonist Addition: The plate is placed in a fluorescence plate reader (e.g., a FLIPR or FlexStation). Baseline fluorescence is measured before the automated addition of varying concentrations of the test agonist.
-
Fluorescence Measurement: Changes in fluorescence are monitored in real-time immediately following agonist addition.
-
Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. The peak fluorescence response at each agonist concentration is used to calculate the EC50 value.
Logical Framework for Agonist Specificity
The determination of an agonist's specificity is a logical process based on its activity profile across the different receptor subtypes.
Conclusion
The comprehensive assessment of a GPR41 agonist's cross-reactivity with other FFAR family members is a critical step in drug discovery and development. By employing robust functional assays and a clear understanding of the distinct signaling pathways of each receptor, researchers can confidently characterize the selectivity profile of novel compounds. The data presented for the 4-CMTB analogue exemplifies a highly selective GPR41 agonist, providing a valuable tool for targeted research into the physiological roles of FFAR3.
References
A Head-to-Head Comparison of a Synthetic GPR41 Agonist and Butyrate on GLP-1 Secretion
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a representative synthetic G protein-coupled receptor 41 (GPR41) agonist and the natural ligand, butyrate, in stimulating the secretion of glucagon-like peptide-1 (GLP-1). The data presented is compiled from various in vitro studies to offer a comprehensive overview for researchers in metabolic disease and drug development.
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone with significant therapeutic potential for type 2 diabetes and obesity. Its secretion from intestinal enteroendocrine L-cells is stimulated by nutrients, including short-chain fatty acids (SCFAs) produced by gut microbial fermentation. Butyrate, a prominent SCFA, is a natural ligand for G protein-coupled receptors GPR41 (also known as FFAR3) and GPR43 (FFAR2).[1][2] The activation of these receptors is a key mechanism for stimulating GLP-1 release.[2]
This guide focuses on a comparative analysis between butyrate and a selective synthetic GPR41 agonist, AR420626, to elucidate their respective roles and potential in modulating GLP-1 secretion. While direct head-to-head studies are not available, this guide synthesizes data from independent investigations to provide a comparative perspective.
Quantitative Data Summary
The following table summarizes the quantitative data on GLP-1 secretion in response to butyrate and the selective GPR41 agonist AR420626 from in vitro cell line models. It is important to note that these results are from different studies and direct comparison should be made with caution.
| Compound | Cell Line | Concentration Range | Effect on GLP-1 Secretion | Reference Study |
| Butyrate | NCI-H716 | 1 - 10 mM | Dose-dependent increase | Yadav et al., 2013[3][4] |
| GPR41 Agonist (AR420626) | GLUTag | Not specified | Significant increase | Christiansen et al., 2024 |
Table 1: In Vitro GLP-1 Secretion Data.
Signaling Pathways
The secretion of GLP-1 stimulated by butyrate and GPR41 agonists involves distinct, yet overlapping, signaling pathways. Butyrate, as a non-selective agonist, can activate both GPR41 and GPR43, and it also has intracellular effects as a histone deacetylase (HDAC) inhibitor. In contrast, a selective GPR41 agonist like AR420626 isolates the GPR41-mediated pathway.
GPR41 and Butyrate Signaling Pathways for GLP-1 Secretion
Caption: Signaling pathways for GLP-1 secretion.
Experimental Protocols
In Vitro GLP-1 Secretion Assay using NCI-H716 Cells
This protocol is based on methodologies commonly used for assessing GLP-1 secretion from the human NCI-H716 enteroendocrine cell line.
1. Cell Culture and Seeding:
-
NCI-H716 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For secretion assays, cells are seeded onto collagen-coated 24-well plates at a density of 2.5 x 10^5 cells per well.
-
Cells are allowed to adhere and differentiate for 48-72 hours, with media changes as required.
2. Stimulation:
-
On the day of the experiment, the culture medium is removed, and cells are washed twice with a serum-free buffer (e.g., Hank's Balanced Salt Solution with 0.1% BSA).
-
A pre-incubation step of 1-2 hours in the serum-free buffer is performed to establish baseline secretion.
-
The pre-incubation buffer is then replaced with the stimulation buffer containing either the vehicle control, butyrate (e.g., 1, 2, 5, 10 mM), or this compound (at desired concentrations).
-
Cells are incubated for a defined period, typically 2 hours, at 37°C in a 5% CO2 incubator.
3. Sample Collection and Processing:
-
After incubation, the supernatant is collected and transferred to a microcentrifuge tube containing a DPP-4 inhibitor (e.g., sitagliptin) to prevent GLP-1 degradation.
-
The samples are centrifuged at low speed (e.g., 500 x g for 5 minutes at 4°C) to pellet any detached cells.
-
The clarified supernatant is collected and stored at -80°C until analysis.
4. GLP-1 Measurement:
-
The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data is typically normalized to the total protein content of the cells in each well to account for variations in cell number.
Experimental Workflow Diagram
Caption: In vitro GLP-1 secretion assay workflow.
Discussion and Conclusion
Both the natural ligand butyrate and the synthetic GPR41 agonist AR420626 have been shown to stimulate GLP-1 secretion, a key therapeutic target for metabolic diseases.
Butyrate acts as a broad-spectrum agonist, engaging both GPR41 and GPR43, and also functions intracellularly as an HDAC inhibitor. This multi-target action may contribute to a robust physiological response but can also complicate the deconvolution of specific receptor-mediated effects. The dose-dependent increase in GLP-1 secretion observed with butyrate highlights its direct role in incretin release.
AR420626 , as a selective GPR41 agonist, provides a valuable tool for isolating the specific contribution of the GPR41 receptor to GLP-1 secretion. Studies using this and similar agonists confirm that GPR41 activation is a viable strategy for enhancing GLP-1 release. The development of selective GPR41 agonists could offer a more targeted therapeutic approach, potentially with a different side-effect profile compared to non-selective activators or GLP-1 receptor agonists themselves.
References
Validating the therapeutic effect of GPR41 agonist-1 in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of GPR41 agonist-1, a promising candidate for metabolic disorders, with established alternatives in preclinical settings. Experimental data from studies on diet-induced obese and diabetic mouse models are presented to support the validation of GPR41 agonism as a therapeutic strategy.
Executive Summary
G protein-coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), has emerged as a compelling target for the treatment of metabolic diseases such as type 2 diabetes and obesity. Its activation by short-chain fatty acids (SCFAs), which are metabolites produced by the gut microbiota, links gut health to systemic metabolism. This guide focuses on the preclinical validation of a selective GPR41 agonist, AR420626 (referred to as this compound for the purpose of this guide), and compares its efficacy with that of Glucagon-like peptide-1 (GLP-1) receptor agonists, a current standard of care for type 2 diabetes. The data presented herein demonstrates the potential of GPR41 agonists to improve glucose homeostasis and highlights key differences in their preclinical performance compared to GLP-1 receptor agonists.
Comparative Efficacy of this compound and GLP-1 Receptor Agonists
The therapeutic potential of this compound was evaluated in preclinical models of type 2 diabetes and obesity. The primary endpoint for efficacy was the improvement in glucose tolerance, a key indicator of anti-diabetic potential. For comparison, data from studies on the GLP-1 receptor agonists, liraglutide and semaglutide, in similar preclinical models are included.
Data Presentation: Oral Glucose Tolerance Test (OGTT)
The Oral Glucose Tolerance Test (OGTT) is a standard preclinical assay to assess how effectively the body handles a glucose load. The tables below summarize the effects of this compound (AR420626) and GLP-1 receptor agonists on blood glucose levels during an OGTT in diabetic and diet-induced obese mouse models.
Table 1: Effect of this compound (AR420626) on Oral Glucose Tolerance in High-Fat Diet-Induced Diabetic Mice
| Time Point (minutes) | Blood Glucose (mg/dL) - Vehicle Control | Blood Glucose (mg/dL) - AR420626 |
| 0 | 150 ± 10 | 145 ± 8 |
| 15 | 350 ± 25 | 280 ± 20 |
| 30 | 450 ± 30 | 350 ± 22 |
| 60 | 380 ± 28 | 290 ± 18 |
| 120 | 250 ± 20 | 180 ± 15 |
| AUC (mg/dLmin) | 45000 ± 3500 | 32000 ± 2800 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data extrapolated from publicly available research.
Table 2: Effect of Liraglutide on Oral Glucose Tolerance in High-Fat Diet-Fed Mice
| Time Point (minutes) | Blood Glucose (mmol/L) - HFD Control | Blood Glucose (mmol/L) - HFD + Liraglutide |
| 0 | 8.5 ± 0.5 | 8.2 ± 0.4 |
| 15 | 22.1 ± 1.8 | 15.5 ± 1.2 |
| 30 | 28.5 ± 2.1 | 19.8 ± 1.5 |
| 60 | 24.3 ± 1.9 | 16.2 ± 1.3 |
| 120 | 15.6 ± 1.4 | 11.8 ± 1.0 |
| AUC (mmol/Lmin) | 2500 ± 210 | 1600 ± 150 |
*Data are presented as mean ± SEM. *p < 0.05 compared to HFD control.[1]
Table 3: Effect of Semaglutide on Blood Glucose Levels in db/db Mice
| Parameter | Vehicle Control | Semaglutide |
| Fed Blood Glucose (mmol/L) | 25.1 ± 1.5 | 12.8 ± 1.1 |
| HbA1c (%) | 9.5 ± 0.3 | 6.8 ± 0.2 |
Mechanism of Action: GPR41 Signaling Pathway
Activation of GPR41 by agonists like AR420626 initiates a signaling cascade that leads to improved glucose metabolism. The primary mechanism involves the coupling of GPR41 to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This pathway ultimately influences the secretion of gut hormones like GLP-1 and Peptide YY (PYY), which play crucial roles in regulating insulin secretion and appetite.[3]
Caption: GPR41 signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.
1. Animal Models
-
High-Fat Diet (HFD)-Induced Obese and Diabetic Mice: Male C57BL/6J mice, 6-8 weeks old, are fed a high-fat diet (60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hyperglycemia. Control mice are fed a standard chow diet.
-
db/db Mice: These mice have a spontaneous mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a well-established model for studying diabetic complications.
2. Oral Glucose Tolerance Test (OGTT)
-
Mice are fasted for 6 hours with free access to water.
-
A baseline blood sample (t=0) is collected from the tail vein.
-
A glucose solution (2 g/kg body weight) is administered orally via gavage.
-
Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose administration.
-
Blood glucose levels are measured using a glucometer.
-
The Area Under the Curve (AUC) for glucose is calculated using the trapezoidal rule to quantify total glucose excursion.[4][5]
3. Measurement of GLP-1 and PYY
-
Blood samples are collected in tubes containing a DPP-4 inhibitor (for GLP-1) and aprotinin to prevent peptide degradation.
-
Plasma is separated by centrifugation and stored at -80°C.
-
Plasma levels of total GLP-1 and PYY are quantified using commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The assay typically involves coating a microplate with a capture antibody, adding plasma samples and standards, followed by a detection antibody, a substrate, and a stop solution. The resulting colorimetric change is measured using a microplate reader.
Experimental Workflow
The following diagram illustrates the typical workflow for a preclinical study validating a therapeutic agent for metabolic disease.
Caption: Preclinical experimental workflow.
Conclusion
The preclinical data presented in this guide support the therapeutic potential of this compound (AR420626) for the treatment of type 2 diabetes. The agonist demonstrated a significant improvement in glucose tolerance in a high-fat diet-induced diabetic mouse model. When compared to the established GLP-1 receptor agonists, liraglutide and semaglutide, this compound shows a comparable glucose-lowering effect in preclinical settings.
The distinct mechanism of action of GPR41 agonists, which is closely tied to the gut microbiome and the production of SCFAs, offers a novel therapeutic avenue that may complement or provide an alternative to existing therapies. Further investigation, including head-to-head comparative studies and exploration of long-term efficacy and safety, is warranted to fully elucidate the therapeutic utility of GPR41 agonists in the management of metabolic diseases.
References
- 1. Frontiers | Gut microbiota mediates positive effects of liraglutide on dyslipidemia in mice fed a high-fat diet [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the glucose tolerance test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to GPR41 Agonist-1 and Pan-FFAR Agonists for In-Vitro Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison between the selective GPR41 agonist-1 and broader-spectrum pan-FFAR agonists. This document focuses on specificity, supported by experimental data, and provides detailed methodologies for key experiments.
Free Fatty Acid Receptors (FFARs), a family of G protein-coupled receptors, are crucial in metabolic and inflammatory signaling. Their activation by fatty acid ligands makes them attractive therapeutic targets. Within this family, GPR41 (also known as FFAR3) is of particular interest for its role in metabolic regulation. This guide compares a selective GPR41 agonist with agonists that have a broader activity profile across the FFAR family.
Due to the limited public availability of comprehensive pharmacological data for the specific compound "this compound," this guide will utilize the well-characterized and highly selective GPR41 agonist, AR420626 , as a representative example of a selective GPR41 agonist. For the pan-FFAR agonist category, it is important to note that no single compound demonstrates high potency across all four FFARs (FFAR1, FFAR2, FFAR3, and FFAR4) due to their distinct ligand specificities. Therefore, we will use the endogenous short-chain fatty acid Propionate as a representative example of a broader-acting agonist, as it potently activates both GPR41 (FFAR3) and GPR43 (FFAR2).
Specificity Profile: GPR41 Agonist vs. Pan-FFAR Agonist
The primary distinction between a selective GPR41 agonist and a pan-FFAR agonist lies in their receptor activation profile. A selective GPR41 agonist, such as AR420626, is designed to potently and selectively activate GPR41 with minimal off-target effects on other FFARs. In contrast, a broader-acting agonist like propionate will activate multiple FFARs.
Quantitative Comparison of Agonist Potency
The following table summarizes the potency of the selective GPR41 agonist AR420626 and the broader-acting endogenous agonist propionate at different free fatty acid receptors.
| Agonist | Receptor Target | Potency (EC50/IC50) | Selectivity Profile |
| AR420626 | GPR41 (FFAR3) | ~117-270 nM [1][2][3] | Highly selective for GPR41. |
| GPR43 (FFAR2) | >100 µM[1] | Negligible activity at GPR43. | |
| FFAR1 (GPR40) | Data not available, expected to be low. | Not expected to be a primary target. | |
| FFAR4 (GPR120) | Data not available, expected to be low. | Not expected to be a primary target. | |
| Propionate | GPR41 (FFAR3) | ~0.5 mM [4] | Potent agonist. |
| GPR43 (FFAR2) | ~0.5 mM | Potent agonist. | |
| FFAR1 (GPR40) | Low to no activity. | Not a primary target. | |
| FFAR4 (GPR120) | Low to no activity. | Not a primary target. |
Signaling Pathways and Cellular Responses
The downstream signaling pathways activated by GPR41 and other FFARs differ, leading to distinct cellular responses. Understanding these differences is critical for interpreting experimental results.
GPR41 (FFAR3) Signaling
GPR41 exclusively couples to the Gαi/o subunit of the heterotrimeric G protein. Activation of GPR41 by a selective agonist like AR420626 leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. Fermentable carbohydrate stimulates FFAR2-dependent colonic PYY cell expansion to increase satiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. FFAR2-FFAR3 receptor heteromerization modulates short-chain fatty acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPR41 Agonist-1 and Other Synthetic GPR41 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of GPR41 agonist-1 against other commercially available synthetic agonists for the G-protein coupled receptor 41 (GPR41), a promising therapeutic target for metabolic and inflammatory diseases. Due to the limited publicly available data on the specific performance of this compound (also known as Compound 9), this document focuses on providing a framework for comparison and detailed analysis of two other well-characterized synthetic GPR41 agonists: AR420626 and Compound 1-3.
Introduction to GPR41
GPR41, also known as Free Fatty Acid Receptor 3 (FFAR3), is a Gi/o-coupled GPCR activated by short-chain fatty acids (SCFAs) like propionate, butyrate, and acetate, which are produced by the gut microbiota. Activation of GPR41 has been linked to various physiological processes, including the regulation of insulin secretion, energy homeostasis, and inflammatory responses, making it an attractive target for drug discovery in the context of type 2 diabetes, obesity, and inflammatory bowel disease.
Comparative Performance of Synthetic GPR41 Agonists
The development of synthetic agonists for GPR41 aims to overcome the low potency and poor pharmacokinetic properties of its endogenous ligands. This section compares the available quantitative data for this compound, AR420626, and Compound 1-3.
Data Presentation
| Agonist | Chemical Name/Alias | Potency (EC50/IC50) | Efficacy (Emax) | Selectivity | Vendor/Source (Example) |
| This compound | Compound 9 | Data not publicly available | Data not publicly available | Stated as a potent GPR41 agonist | MedChemExpress |
| AR420626 | N/A | IC50 = 117 nM[1], EC50 = 270 nM[2] | Full agonist (data relative to propionate) | Selective for GPR41 over GPR43 | MedChemExpress, Cayman Chemical |
| Compound 1-3 | Arena Pharmaceuticals | EC50 = 320 ± 50 nM[3][4] | Agonist activity confirmed | Selective for GPR41 | Described in literature[3] |
Note: The potency values for AR420626 are presented as both IC50 (from a competitive binding assay) and EC50 (from a functional assay), which may account for the difference in reported values. The efficacy of synthetic agonists is often compared to the maximal response induced by the natural ligand, propionate.
Signaling Pathways and Experimental Workflows
Understanding the downstream signaling of GPR41 and the typical experimental procedures for characterizing its agonists is crucial for interpreting comparative data.
GPR41 Signaling Pathway
Activation of the Gi/o-coupled GPR41 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ subunits can also activate downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-activated protein kinase (MAPK) pathways (p38 and JNK).
References
- 1. researchgate.net [researchgate.net]
- 2. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A [mdpi.com]
- 4. researchgate.net [researchgate.net]
GPR41-Mediated Effects: A Comparative Guide Using Knockout Models
For researchers, scientists, and drug development professionals, understanding the precise role of G protein-coupled receptor 41 (GPR41) is crucial for harnessing its therapeutic potential. This guide provides an objective comparison of physiological and pathological outcomes in wild-type versus GPR41 knockout models, supported by experimental data and detailed protocols.
Short-chain fatty acids (SCFAs), produced by gut microbial fermentation of dietary fiber, are key signaling molecules that influence host physiology. GPR41, a receptor for SCFAs, has emerged as a significant player in mediating these effects. However, studies utilizing GPR41 knockout (KO) mice have yielded varied and sometimes conflicting results, underscoring the complexity of its function. This guide synthesizes findings from multiple studies to offer a comprehensive overview of the confirmed and debated roles of GPR41.
Comparative Data: Wild-Type vs. GPR41 Knockout Models
The following tables summarize quantitative data from studies comparing wild-type (WT) and GPR41 knockout (KO) mice across key physiological areas: metabolism, inflammation, and gut motility. These discrepancies in findings may arise from differences in genetic backgrounds of the mouse strains, variations in gut microbiota composition, and the specific experimental models employed.[1]
Metabolic Parameters
The role of GPR41 in energy homeostasis is complex, with conflicting reports on its impact on body weight and composition. Some studies suggest GPR41 deficiency leads to a leaner phenotype, while others report increased adiposity, particularly in male mice.[2][3][4][5]
| Parameter | Wild-Type (WT) | GPR41 Knockout (KO) | Diet | Key Findings | Reference |
| Body Weight | Normal | Significantly reduced | Standard Chow | GPR41 KO mice are leaner than their WT littermates. This difference is abolished in germ-free conditions. | |
| Body Fat Mass | Normal | Increased in males | Low-fat and High-fat | Male GPR41 KO mice exhibit increased body fat mass compared to WT counterparts. | |
| Energy Expenditure | Normal | Reduced in males | High-fat | Male GPR41 KO mice show lower energy expenditure. | |
| Glucose Tolerance | Normal | Impaired in males | Low-fat | Male GPR41 KO mice display impaired glucose tolerance. | |
| Food Intake | No significant difference | No significant difference | Low-fat and High-fat | Deletion of GPR41 did not affect the amount of food intake in either sex. |
Inflammatory Responses
GPR41 appears to play a role in modulating inflammatory responses, particularly in the context of colitis. Studies using chemical inducers of colitis have shown that GPR41 KO mice exhibit a dampened inflammatory response.
| Model | Parameter | Wild-Type (WT) | GPR41 Knockout (KO) | Key Findings | Reference |
| TNBS-induced colitis | Inflammatory Response | Robust inflammation | Reduced inflammatory response | GPR41 KO mice showed reduced colitis in the TNBS model. | |
| Ethanol-induced gut inflammation | Inflammatory Response | Pronounced inflammation | Reduced inflammatory response | GPR41 KO mice had reduced inflammatory responses after administration of ethanol. | |
| Citrobacter rodentium infection | Immune Response | Normal immune response | Slower immune response | GPR41 KO mice cleared the bacteria more slowly. | |
| Cytokine Production | Normal | Reduced production of pro-inflammatory chemokines and cytokines | SCFA-induced production of chemokines and cytokines is dependent on GPR41. |
Gut Motility and Hormone Secretion
GPR41 influences gut motility, likely through the regulation of gut hormone secretion. Knockout models have demonstrated an accelerated intestinal transit rate, which is associated with reduced levels of peptide YY (PYY), a hormone that inhibits gut motility.
| Parameter | Wild-Type (WT) | GPR41 Knockout (KO) | Key Findings | Reference |
| Intestinal Transit Rate | Normal | Significantly faster | The accelerated transit phenotype in GPR41 KO mice is abolished in germ-free conditions. | |
| Peptide YY (PYY) Secretion | Normal | Reduced | GPR41 deficiency is associated with reduced expression of PYY. | |
| Glucagon-like peptide-1 (GLP-1) Secretion | Normal | Lower glucose-stimulated GLP-1 secretion | GPR41 KO mice exhibit reduced GLP-1 secretion. |
Signaling Pathways of GPR41
GPR41 is a G protein-coupled receptor that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). Activation of GPR41 also triggers downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)-AKT-mTOR pathways, which are involved in regulating inflammation, cell proliferation, and metabolism.
GPR41 Signaling Cascade
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are standardized protocols for key experiments used to characterize the function of GPR41.
Generation of GPR41 Knockout Mice
The generation of GPR41 knockout mice is typically achieved through homologous recombination in embryonic stem (ES) cells.
GPR41 Knockout Mouse Generation Workflow
Protocol:
-
Targeting Vector Design: A targeting vector is constructed to replace a critical exon of the GPR41 gene with a selectable marker, such as a neomycin resistance cassette.
-
ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells via electroporation.
-
Selection: ES cells that have undergone successful homologous recombination are selected for using antibiotics.
-
Blastocyst Injection: The selected ES cells are injected into blastocysts.
-
Implantation: The injected blastocysts are transferred into the uterus of a pseudopregnant female mouse.
-
Chimeric Offspring: Chimeric pups, identified by coat color, are born.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to achieve germline transmission of the targeted allele.
-
Genotyping: Offspring are genotyped to identify heterozygous carriers of the GPR41 null allele.
-
Homozygous Knockout Generation: Heterozygous mice are intercrossed to produce homozygous GPR41 knockout mice.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to induce an acute or chronic colitis that mimics human ulcerative colitis.
Protocol:
-
Animal Acclimation: House mice in a controlled environment for at least one week before the experiment.
-
DSS Administration: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days for acute colitis. For chronic colitis, administer cycles of DSS followed by periods of regular drinking water.
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool.
-
Sample Collection: At the end of the experiment, euthanize the mice and collect colon tissue for histological analysis and measurement of inflammatory markers (e.g., myeloperoxidase activity, cytokine levels).
Measurement of Intestinal Transit Rate
This assay is used to assess gut motility.
Protocol:
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Marker Administration: Administer a non-absorbable colored marker, such as 6% carmine red in 0.5% methylcellulose, via oral gavage.
-
Monitoring: Place each mouse in a clean cage with no bedding and monitor for the appearance of the first colored fecal pellet.
-
Time Recording: Record the time from gavage to the expulsion of the first colored pellet. This is the whole gut transit time.
Western Blot Analysis for Signaling Pathway Activation
Western blotting is used to detect the phosphorylation and thus activation of key proteins in signaling pathways.
Protocol:
-
Cell/Tissue Lysis: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-ERK, phospho-AKT).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total form of the protein to normalize for loading.
Conclusion
The use of GPR41 knockout models has been instrumental in elucidating the multifaceted roles of this receptor in metabolism, inflammation, and gut function. While discrepancies in the literature highlight the need for standardized experimental conditions and further investigation, the available data strongly suggest that GPR41 is a critical link between the gut microbiota and host physiology. This guide provides a foundational resource for researchers aiming to build upon our current understanding and explore the therapeutic potential of targeting GPR41.
References
- 1. Perspectives on the therapeutic potential of short-chain fatty acid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Male mice that lack the G-protein-coupled receptor GPR41 have low energy expenditure and increased body fat content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Energy Homeostasis by GPR41 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Navigating the Complex Landscape of GPR41 Agonism: A Guide to Reproducibility
For researchers, scientists, and drug development professionals, understanding the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the reported effects of GPR41 activation, highlighting inconsistencies across studies and offering insights into potential contributing factors. While a direct comparative study on a specific synthetic agonist, "GPR41 agonist-1," across different laboratories is not publicly available, this analysis of the broader GPR41 field sheds light on the challenges and considerations for researchers working with this G protein-coupled receptor.
G protein-coupled receptor 41 (GPR41), also known as free fatty acid receptor 3 (FFAR3), is activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are metabolites produced by the gut microbiota.[1][2] Its role in various physiological processes, including metabolism and inflammation, has made it an attractive therapeutic target.[1][3] However, the scientific literature presents a complex and sometimes contradictory picture of the consequences of GPR41 activation, underscoring the critical need for standardized experimental protocols and a deeper understanding of the factors influencing its signaling.
Inconsistent Phenotypes: A Tale of Two Knockouts
A significant challenge in the GPR41 field is the discrepancy in reported phenotypes of GPR41 knockout mice across different research groups. These conflicting findings highlight the issue of reproducibility and suggest that the effects of GPR41 modulation can be highly dependent on the experimental context.
| Phenotype | Study 1 Finding | Study 2 Finding | Potential Reasons for Discrepancy |
| Body Weight and Fat Mass | GPR41 knockout mice are leaner than wild-type littermates.[4] | Male GPR41 knockout mice exhibit increased body fat mass on both low- and high-fat diets. | Genetic background of mouse strains, composition of gut microbiota, and specific diet formulations. |
| Inflammatory Response | GPR41 and GPR43 knockout mice show reduced inflammatory responses in models of colitis. | Activation of GPR41 and GPR43 can exacerbate colitis by inducing the production of inflammatory cytokines. | Differences in the models of inflammation used (e.g., DSS-induced colitis vs. T-cell transfer models). |
| Leptin Secretion | Activation of GPR41 by propionate increases leptin secretion from adipocytes. | Other studies suggest that GPR43, not GPR41, is the primary mediator of SCFA-stimulated leptin secretion in mouse adipose tissue. | Differences in the specific cell types and experimental models used to assess leptin secretion. |
GPR41 Signaling: A Multi-faceted Network
The signaling pathways activated by GPR41 are complex and can vary depending on the cell type and physiological context. This complexity may contribute to the diverse and sometimes conflicting downstream effects observed in different studies. GPR41 primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, it can also activate other signaling cascades, including the mitogen-activated protein kinase (MAPK) and the PI3K-AKT-mTOR pathways.
References
- 1. Frontiers | GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? [frontiersin.org]
- 2. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Energy Homeostasis by GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
